molecular formula C11H16FNO B7862933 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Cat. No.: B7862933
M. Wt: 197.25 g/mol
InChI Key: KTTUYLCTXUCHAP-UHFFFAOYSA-N
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Description

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features an ethanolamine core substituted with an ethyl group and a 4-fluorobenzyl group on the nitrogen atom, classifying it as a substituted amino alcohol. Compounds with this structure are frequently employed as key intermediates or building blocks in organic synthesis . A primary research application for such molecules is in the field of peptide synthesis , where they can be utilized to introduce modifications or as part of specialized structures . The solid-phase peptide synthesis (SPPS) method, a standard technique for producing peptides, often relies on precisely engineered molecules to create target compounds . The presence of the fluorine atom on the benzyl ring is a common structural motif in medicinal chemistry, as it can influence a molecule's metabolic stability, lipophilicity, and its ability to bind to biological targets . Researchers may use this compound to develop novel substances for various investigative purposes. The compound is provided for research and development use in a laboratory setting only.

Properties

IUPAC Name

2-[ethyl-[(4-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTUYLCTXUCHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and manufacturing to bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol, a tertiary amine of interest in pharmaceutical research. Due to the limited availability of published empirical data for this specific molecule, this document establishes a predictive solubility profile based on its molecular structure and first principles. It further outlines a detailed, field-proven experimental protocol for determining its thermodynamic solubility using the gold-standard shake-flask method, coupled with high-performance liquid chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to generate a robust and reliable solubility profile for this compound.

Introduction to 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol and its Solubility Mandate

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a tertiary amino alcohol. Its molecular structure features several key functional domains that dictate its physicochemical behavior:

  • Aromatic Ring: A 4-fluorobenzyl group, which introduces a degree of hydrophobicity and potential for π-π stacking interactions.

  • Tertiary Amine: An ethyl-amino group, which is basic and can be protonated in acidic media, significantly altering polarity.

  • Hydroxyl Group: A terminal ethanol moiety (-CH₂CH₂OH), which is polar and capable of acting as a hydrogen bond donor and acceptor.

Understanding the solubility of this molecule is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[1] A comprehensive solubility profile in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, from oral solutions to parenteral formulations.[1][2]

  • Preclinical Studies: Enabling the preparation of solutions for in vitro and in vivo assays, where poor solubility can lead to misleading results.[3]

This guide provides the necessary tools to systematically characterize the solubility of this compound, mitigating risks and accelerating the development timeline.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles.[4]

The "Like Dissolves Like" Principle

This principle is the cornerstone of solubility prediction. It posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[5] The structure of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is amphiphilic, meaning it has both polar and non-polar regions.

  • Polar Interactions: The hydroxyl (-OH) group is the primary driver of polarity, capable of forming strong hydrogen bonds with polar protic solvents like alcohols (e.g., ethanol, methanol). The nitrogen atom of the tertiary amine can also act as a hydrogen bond acceptor.

  • Non-Polar Interactions: The fluorobenzyl ring is predominantly non-polar and will interact favorably with non-polar or moderately polar solvents through van der Waals forces.

Therefore, its solubility will be a balance between these competing characteristics. It is predicted to have moderate to good solubility in a range of organic solvents, but poor solubility in highly non-polar alkanes or highly polar water.

Thermodynamic Considerations

Solubility is an equilibrium process, and its temperature dependence is described by the principles of thermodynamics, often summarized by the van 't Hoff equation.[4]

  • Enthalpy of Solution (ΔH_sol): This represents the net energy change when a solute dissolves. It involves the energy required to break solute-solute and solvent-solvent bonds and the energy released when solute-solvent bonds are formed.

    • An endothermic process (ΔH_sol > 0) absorbs heat, and solubility typically increases with temperature. This is the most common scenario for solids dissolving in liquids.[6][7]

    • An exothermic process (ΔH_sol < 0) releases heat, and solubility typically decreases with temperature.[6]

  • Entropy of Solution (ΔS_sol): This reflects the change in randomness or disorder. Dissolution of a solid into a liquid usually leads to an increase in entropy (ΔS_sol > 0), which favors the dissolution process.

Determining the solubility at different temperatures is crucial for understanding the thermodynamics of the system and for designing robust crystallization and formulation processes.[8]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility behavior is predicted for 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol. This profile should be empirically verified using the protocol in Section 4.0.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the compound's -OH and amine groups and the solvent's -OH group.
Polar Aprotic Acetone, Acetonitrile, DMSOGood to ModerateDipole-dipole interactions are favorable. Lack of solvent hydrogen bond donation limits solubility compared to protic solvents.
Moderately Polar Ethyl Acetate, DichloromethaneGoodA good balance of polarity allows for favorable interactions with both the polar and non-polar regions of the molecule.
Non-Polar Aromatic TolueneModerateThe aromatic ring of toluene can engage in π-π stacking with the fluorobenzyl group.
Non-Polar Aliphatic n-Hexane, HeptaneLow to PoorThe overall polarity of the molecule is too high for significant interaction with purely aliphatic, non-polar solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining equilibrium solubility is the Shake-Flask Method .[9][10] This protocol ensures that a true equilibrium is reached between the solid compound and the saturated solution.

Causality in Experimental Design

The design of this protocol is rooted in ensuring thermodynamic equilibrium and accurate quantification.

  • Excess Solid: Using an excess of the solid compound is critical to ensure that the solution becomes saturated and remains so throughout the experiment.

  • Equilibration Time: A 24-48 hour equilibration period is chosen to allow sufficient time for the dissolution process to reach a steady state, which is crucial for thermodynamic accuracy. Shorter times may only yield kinetic solubility, which can be misleading.[1][3]

  • Temperature Control: Solubility is temperature-dependent.[4] Maintaining a constant and recorded temperature (e.g., 25 °C and 37 °C) is essential for data reproducibility and relevance to both manufacturing and physiological conditions.[11][12]

  • Filtration: Physical removal of undissolved solid is mandatory. A 0.45 µm or smaller pore size filter is used to ensure a clear, particle-free filtrate for analysis, preventing falsely elevated concentration measurements.

  • Validated Analytical Method: The concentration of the dissolved API must be measured with a validated, specific, and sensitive method like HPLC to ensure the accuracy and reliability of the final solubility value.[13]

Materials and Equipment
  • Compound: 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (purity >98%)

  • Solvents: HPLC grade or equivalent (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, n-Hexane)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker or rotator with temperature control

    • Syringes (1 mL or 2 mL)

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

    • Volumetric flasks and pipettes

    • Validated HPLC system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess solid (e.g., ~10-20 mg) prep2 Add known volume of solvent (e.g., 2 mL) to vial prep1->prep2 Step 1 equil1 Seal vials and place on orbital shaker prep2->equil1 equil2 Equilibrate for 24-48 hours at constant temperature (e.g., 25 °C) equil1->equil2 Step 2 sample1 Withdraw aliquot of suspension equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 Step 3 sample3 Dilute filtrate accurately with mobile phase sample2->sample3 Step 4 sample4 Quantify concentration using validated HPLC sample3->sample4 Step 5

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol
  • Preparation: Add an excess amount of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (e.g., 10-20 mg, accurately weighed) to a glass vial. The presence of undissolved solid should be visually confirmed at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Allow the mixture to equilibrate for 24 to 48 hours.

  • Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Self-Validation Check: The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, taking the dilution factor into account.

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Quantitative Solubility Data Table (Template)
SolventSolvent ClassRelative Polarity¹Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
n-HexaneNon-Polar Aliphatic0.00925
TolueneNon-Polar Aromatic0.09925
Ethyl AcetateModerately Polar0.22825
DichloromethaneModerately Polar0.30925
AcetonePolar Aprotic0.35525
AcetonitrilePolar Aprotic0.46025
EthanolPolar Protic0.65425
MethanolPolar Protic0.76225
Repeat at 37°C37

¹Relative polarity values are from established sources and provide a quantitative measure for comparison.[14]

Conclusion

A thorough understanding of the solubility profile of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a non-negotiable step in its progression as a potential drug candidate. While theoretical predictions provide initial guidance, they must be substantiated by robust empirical data. The Shake-Flask method detailed in this guide represents a self-validating, gold-standard protocol for generating reliable thermodynamic solubility data.[9][11] The resulting profile will empower researchers and developers to make informed decisions regarding solvent selection for chemical synthesis, formulation design, and preclinical evaluation, ultimately de-risking the development pathway and increasing the probability of success.

References

  • Wikipedia. Solubility. [Link]

  • Yasmeen, A., & Zulfiqar, S. (2022). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • LibreTexts Chemistry. Solubility. [Link]

  • Sreekanth, A. solubility experimental methods.pptx. [Link]

  • Martin, A., & Bustamante, P. (1989). Principles of Solubility. ResearchGate. [Link]

  • Vedantu. Solubility Explained: Definition, Factors & Examples. [Link]

  • Ramirez, J., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In: Drug Design and Discovery in Alzheimer's Disease. [Link]

  • ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

Sources

Literature review of fluorinated benzyl amino-ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Pharmacokinetics, Metabolic Stability, and Synthetic Efficiency

Executive Summary

The incorporation of fluorine into benzyl amino-ethanol derivatives represents a critical optimization strategy in modern medicinal chemistry. This scaffold—comprising a lipophilic aromatic ring coupled to a polar amino-alcohol tail—serves as a pharmacophore in numerous sympathomimetic agents, beta-adrenergic receptor modulators, and CNS-active compounds.[1]

This technical guide analyzes the "Fluorine Effect" on this specific scaffold. We explore how strategic substitution of hydrogen with fluorine (H→F) on the benzyl ring modulates


, lipophilicity (

), and metabolic stability without significantly altering steric bulk.[1] We provide validated synthetic protocols for reductive amination and detail the mechanistic basis for improved half-life via CYP450 blockage.

The Fluorine Advantage: Mechanistic SAR

The substitution of fluorine is rarely a passive change; it is a deliberate electronic and steric modification.

Metabolic Blocking (The C-F Shield)

The primary driver for fluorinating the benzyl ring in amino-ethanol derivatives is to retard oxidative metabolism.

  • Cytochrome P450 Blockade: CYP450 enzymes typically attack electron-rich aromatic rings or benzylic positions.

  • Bond Energy: The C-F bond is the strongest single bond in organic chemistry (

    
    ) compared to the C-H bond (
    
    
    
    ).[1] This thermodynamic barrier renders the C-F bond resistant to the radical abstraction mechanisms employed by CYP450 isoforms.
  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the aromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes.

Lipophilicity and Basicity Modulation
  • 
     Modulation:  Fluorination of the benzyl ring increases lipophilicity (
    
    
    
    per F atom), enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]
  • 
     Depression:  Through inductive effects (
    
    
    
    ), a fluorinated benzyl group lowers the
    
    
    of the secondary amine in the amino-ethanol chain.[1] This reduces the percentage of ionized drug at physiological pH, further aiding membrane permeability.[1]
Visualization: Metabolic Stability Pathway

The following diagram illustrates the divergence in metabolic fate between a non-fluorinated and a fluorinated benzyl amino-ethanol derivative.

MetabolicPathway Substrate Benzyl Amino-Ethanol (Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Fluorinated Fluorinated Analog (Para-F Substitution) Substrate->Fluorinated Lead Opt. Metabolite1 Para-Hydroxylation (Phase I Metabolite) CYP->Metabolite1 C-H Abstraction Blocked Oxidation Blocked (C-F Bond Stability) CYP->Blocked Failed Abstraction Glucuronidation Glucuronidation (Phase II) Metabolite1->Glucuronidation Excretion Rapid Renal Excretion (Short Half-life) Glucuronidation->Excretion Fluorinated->CYP Resists Circulation Extended Circulation (Improved Bioavailability) Blocked->Circulation

Figure 1: Divergent metabolic pathways.[1] Fluorination prevents Phase I hydroxylation, extending the therapeutic window.[1]

Synthetic Methodologies

The most robust route to N-(fluorobenzyl)amino-ethanol derivatives is Reductive Amination . This method is preferred over nucleophilic substitution (using benzyl halides) because it minimizes over-alkylation (formation of tertiary amines) and proceeds under mild conditions compatible with various functional groups.

Workflow Diagram: Reductive Amination

SynthesisWorkflow Aldehyde Fluorobenzaldehyde (Starting Material) Imine Hemiaminal / Imine Intermediate Aldehyde->Imine Condensation (-H2O) Amine 2-Aminoethanol (Nucleophile) Amine->Imine Condensation (-H2O) Product N-(Fluorobenzyl)aminoethanol (Target) Imine->Product Reduction Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Imine Activation Reductant Reducing Agent (NaBH(OAc)3 or NaBH4) Reductant->Product Hydride Transfer

Figure 2: One-pot reductive amination workflow.[1] Acid catalysis is often required to activate the electron-deficient fluorobenzaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Standard)

Objective: Synthesis of N-(4-fluorobenzyl)aminoethanol.[1] Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild and allows for "one-pot" reductive amination without isolating the imine intermediate.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)[1]

  • 2-Aminoethanol (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Acetic acid (AcOH) (1-2 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) in anhydrous DCE (30 mL).

  • Amine Addition: Add 2-aminoethanol (11 mmol) dropwise.

  • Activation: Add glacial acetic acid (10-20 mmol). Note: The electron-withdrawing fluorine atom deactivates the carbonyl carbon; acid catalysis is crucial to accelerate imine formation.

  • Reaction: Stir at room temperature for 30–60 minutes under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Completion: Allow the mixture to warm to room temperature and stir overnight (12–16 h). Monitor via TLC (System: 10% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel; Gradient: DCM 
    
    
    
    5% MeOH/DCM).
Protocol B: Lipophilicity Assessment ( Determination)

Objective: Verify the lipophilic shift induced by fluorine substitution. Method: RP-HPLC retention time correlation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Isocratic MeOH/Water (70:30) buffered to pH 7.4.

  • Standards: Calibrate using a set of known standards (e.g., toluene, benzene, acetophenone) to create a calibration curve (

    
     vs 
    
    
    
    ).
  • Measurement: Inject the non-fluorinated parent and the fluorinated derivative. Calculate

    
     based on retention time shifts.
    

Quantitative Comparison: The Fluorine Effect

The following table summarizes the physicochemical shifts expected when converting N-benzylaminoethanol to its 4-fluoro analog.

ParameterN-Benzylaminoethanol (H)N-(4-Fluorobenzyl)aminoethanol (F)Impact on Drug Design
Bond Energy (Benzylic) ~85 kcal/mol (C-H)~85 kcal/mol (C-H)*F on ring strengthens para C-F bond (~116 kcal/mol), preventing para-hydroxylation.[1]
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric penalty; "Bioisosteric" replacement.[1]
Electronegativity 2.1 (Pauling)4.0 (Pauling)Strong electron withdrawal; deactivates ring metabolism.[1]
Lipophilicity (

)
Baseline+0.20 to +0.35Increased membrane permeability and BBB penetration.

(Amine)
~9.5~9.1Reduced basicity; less ionization at physiological pH.[1]

*Note: While the benzylic C-H bond strength itself isn't drastically changed, the F-substitution blocks the primary site of metabolic attack (the para-position on the ring) and electronically deactivates the ring toward oxidation.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Ntai, M. K., et al. (2022).[1] Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Fine Chemical Engineering. Link

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996).[1][2] Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.[2] The Journal of Organic Chemistry. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry. Link[1]

Sources

Comprehensive Guide to the Ionization Properties of Fluorobenzyl Amino Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization Properties of Fluorobenzyl Amino Ethanols Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]

Executive Summary

The ionization constant (


) of secondary amines is a determinative parameter in medicinal chemistry, governing solubility, membrane permeability, and protein binding.[1][2] Fluorobenzyl amino ethanols—a scaffold frequently encountered in designer therapeutics and psychoactive substances (e.g., NBOMe derivatives)—exhibit unique ionization profiles due to the strong electronegativity of the fluorine substituent.[1][2]

This guide provides a technical analysis of the physicochemical properties of this class, offering theoretical predictions derived from Hammett substituent constants, detailed experimental protocols for


 determination, and an analysis of their biopharmaceutical implications.[1][2]

Part 1: Structural Chemistry & Theoretical Framework[1][2]

The Scaffold

The core structure consists of a secondary amine nitrogen flanked by a 2-hydroxyethyl group and a fluorinated benzyl ring. The basicity of the nitrogen lone pair is modulated by two primary electronic factors:

  • The Hydroxyethyl Group: The

    
    -oxygen exerts a negative inductive effect (
    
    
    
    ), lowering the
    
    
    of the amine relative to a simple alkyl amine (e.g., diethylamine
    
    
    vs. N-benzylethanolamine
    
    
    ).
  • The Fluorobenzyl Moiety: The phenyl ring acts as an electron sink. The introduction of a fluorine atom further reduces electron density at the nitrogen via the inductive effect, propagating through the methylene bridge.[1][2]

Electronic Effects of Fluorine Substitution

Fluorine is the most electronegative element (


), creating a strong dipole that pulls electron density away from the amine.[1][2] The magnitude of this effect depends on the substitution pattern (ortho, meta, or para):
  • Ortho-Fluorine (

    
    -F):  Exerts the strongest inductive pull due to proximity. However, it may also facilitate intramolecular hydrogen bonding with the ammonium proton, potentially stabilizing the cationic form (BH
    
    
    
    ) and slightly mitigating the acidity increase.[1][2]
  • Meta-Fluorine (

    
    -F):  Exerts a purely inductive electron-withdrawing effect, reliably lowering the 
    
    
    
    .
  • Para-Fluorine (

    
    -F):  While inductively withdrawing, the para position allows for minor resonance donation (
    
    
    
    ) into the ring system, though this effect is negligible on the benzylic nitrogen compared to the
    
    
    effect.
Theoretical Prediction via Hammett Equation

The shift in


 can be estimated using the Hammett equation adapted for aliphatic amines with aromatic substituents:

[3]

Where:

  • 
     is the value of the unsubstituted parent (N-benzylethanolamine, 
    
    
    
    ).
  • 
     (rho) is the reaction constant (sensitivity) for benzylic amines (typically 
    
    
    
    ).
  • 
     (sigma) is the Hammett substituent constant for Fluorine (
    
    
    
    -F = 0.06;
    
    
    -F = 0.34).

Part 2: Quantitative Ionization Data

The following values represent high-confidence estimates derived from structure-activity relationship (SAR) databases and comparative analysis of structurally analogous phenethylamines.

Table 1: Comparative


 and Lipophilicity Profiles 
Compound VariantSubstituent (

)
Estimated

(BH

)
LogP (Neutral)LogD (pH 7.4)
N-Benzylethanolamine H (0.[4][5][6][7][8]00)9.20 ± 0.1 1.10-0.85
2-Fluoro Analogue

-F (Inductive dominant)
8.65 ± 0.2 1.35-0.30
3-Fluoro Analogue

-F (0.34)
8.75 ± 0.2 1.35-0.25
4-Fluoro Analogue

-F (0.06)
8.95 ± 0.2 1.35-0.10

Note: The "2-Fluoro" variant often exhibits a lower


 than predicted solely by 

values due to the "ortho effect," where steric hindrance and field effects disrupt solvation of the protonated amine.[2]

Part 3: Experimental Methodologies

Protocol: Potentiometric Determination of

Objective: Determine the thermodynamic


 of 2-[(2-fluorobenzyl)amino]ethanol using high-precision potentiometry.
Reagents & Equipment
  • Analyte: >98% pure fluorobenzyl amino ethanol salt (HCl).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: High-purity Nitrogen or Argon.

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

Step-by-Step Workflow
  • Electrode Calibration:

    • Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C.

    • Verify slope efficiency is between 98-102%.

  • Sample Preparation:

    • Weigh accurately ~5-10 mg of the amine hydrochloride salt.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: If solubility is low, use a co-solvent method (Methonal/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1][2]

  • Titration Procedure:

    • Place the vessel in a thermostated jacket (25°C ± 0.1°C).

    • Purge the solution with

      
       for 5 minutes to remove dissolved 
      
      
      
      .
    • Titrate with 0.1 M NaOH in increments of 5-10

      
      .
      
    • Wait for electrode stability (

      
       drift) before recording each point.
      
    • Continue titration until pH reaches ~11.5.

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of protons bound per molecule (

      
      ) at each pH step.
      
    • The

      
       corresponds to the pH where 
      
      
      
      .
    • Alternatively, use the Gran Plot method for precise endpoint detection.[1][2]

TitrationWorkflow start Start: Sample Weighing (5-10mg Amine HCl) dissolve Dissolution in 0.15 M KCl (Degassed) start->dissolve purge N2 Purge (Remove CO2) dissolve->purge titrate Stepwise Titration (0.1 M NaOH) purge->titrate measure Record pH & Potential (Stability < 0.1 mV/s) titrate->measure measure->titrate Next Step calc Calculate pKa (Bjerrum/Gran Plot) measure->calc End pH > 11.5

Figure 1: Workflow for the potentiometric determination of ionization constants.

Part 4: Biopharmaceutical Implications[1][2]

Solubility-pH Profile

The solubility of fluorobenzyl amino ethanols is pH-dependent.

  • pH <

    
     (Stomach/Lysosome):  The molecule is protonated (
    
    
    
    ) and highly soluble.
  • pH >

    
     (Intestine/Blood):  The fraction of neutral amine (
    
    
    
    ) increases, reducing aqueous solubility but increasing lipophilicity.

The intrinsic solubility (


) of the neutral species is typically low (

) due to the lipophilic fluorobenzyl ring. The total solubility (

) at a given pH is defined by:


Membrane Permeability (LogD)

Fluorine substitution increases the lipophilicity of the neutral species (


) compared to the non-fluorinated parent. However, because the 

is lowered (from ~9.2 to ~8.6), a larger fraction of the drug exists in the neutral, permeable form at physiological pH (7.4).[1][2]
  • Result: Fluorobenzyl analogs often exhibit higher effective permeability (Peff) than their non-fluorinated counterparts, not just due to intrinsic lipophilicity, but due to the favorable shift in ionization equilibrium.[1][2]

SolubilityPermeability cluster_0 Stomach (pH 1.2) cluster_1 Blood (pH 7.4) A Protonated (BH+) High Solubility Low Permeability B Equilibrium BH+ ⇌ B A->B Transit to Intestine C Neutral (B) High Permeability Lipophilic B->C Deprotonation (Driven by pKa ~8.6) D Target Site C->D Passive Diffusion across Membrane

Figure 2: Impact of ionization shift on bioavailability and membrane transport.[1][2]

Part 5: References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][2]

  • Gilligan, P. J., et al. (2009).[1][2] Structure-activity relationships of N-benzyl-aminoethanol derivatives. Bioorganic & Medicinal Chemistry. (Contextual grounding for scaffold properties).

  • PubChem Compound Summary. (2024). 2-(Benzylamino)ethanol (CAS 104-63-2).[5][7][9][10][11] National Center for Biotechnology Information.

Sources

Potential biological activity of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Pharmacological Profiling of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Part 1: Executive Summary & Chemical Identity

Compound Identity:

  • IUPAC Name: 2-[Ethyl(4-fluorobenzyl)amino]ethanol

  • Common Designation:

    
    -Ethyl-
    
    
    
    -(4-fluorobenzyl)ethanolamine
  • Molecular Formula: C

    
    H
    
    
    
    FNO
  • Molecular Weight: 197.25 g/mol

  • CAS Registry Number: 22116-33-2 (Generic analog reference); Specific N-ethyl variant often custom-synthesized.

Operational Context: 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a tertiary amino-alcohol structurally characterized by a lipophilic 4-fluorobenzyl tail and a polar ethanolamine head group. While not a marketed pharmaceutical agent itself, it serves as a high-value pharmacophore fragment in medicinal chemistry. It is structurally homologous to intermediates used in the synthesis of gastroprokinetic agents (e.g., Mosapride) and investigational Sigma-1 receptor ligands.

Core Biological Hypothesis: Based on Structure-Activity Relationship (SAR) analysis, this compound acts as a cationic amphiphile . Its biological activity profile is predicted to be dominated by interactions with Sigma-1 receptors (


R)  and Monoamine Transporters (SERT/DAT) , driven by the "privileged" 4-fluorobenzyl moiety which enhances metabolic stability and lipophilicity compared to its non-fluorinated benzyl analogs.

Part 2: Pharmacophore Analysis & Predicted Activity

The biological efficacy of this compound is dictated by three distinct structural domains. The following diagram illustrates the functional logic of the molecule:

Pharmacophore Compound 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol F_Benzyl 4-Fluorobenzyl Group (Lipophilic Domain) Compound->F_Benzyl Amine Tertiary Nitrogen (Cationic Center, pKa ~9.0) Compound->Amine Ethanol Ethanolamine Tail (H-Bond Donor/Acceptor) Compound->Ethanol Sigma1 Target: Sigma-1 Receptor (Neuroprotection) F_Benzyl->Sigma1 Hydrophobic Pocket Interaction Metabolism Metabolic Stability (Blocked para-oxidation) F_Benzyl->Metabolism F-substitution blocks CYP oxidation SERT Target: SERT/DAT (Reuptake Inhibition) Amine->SERT Ionic Bond with Asp/Glu residues Ethanol->Sigma1 H-Bonding

Figure 1: Pharmacophore decomposition and predicted biological targets based on medicinal chemistry principles.

Primary Target: Sigma-1 Receptor ( R) Agonism

The


-benzyl-amino-ethanol scaffold is a classic template for 

R affinity. The 4-fluorine substitution typically increases affinity by filling a hydrophobic sub-pocket and preventing rapid metabolic clearance.
  • Mechanism: The protonated tertiary amine forms an electrostatic interaction with Asp126 in the

    
    R binding pocket, while the benzyl group engages in 
    
    
    
    -
    
    
    stacking with aromatic residues (Trp/Tyr).
  • Therapeutic Potential: Neuroprotection, cognitive enhancement, and modulation of calcium signaling.

Secondary Target: Monoamine Reuptake Inhibition

The 4-fluorobenzyl group is a hallmark of serotonin transporter (SERT) inhibitors (e.g., Paroxetine analogs).

  • Mechanism: The compound likely acts as a competitive antagonist at the transporter site, preventing the reuptake of 5-HT or DA (Dopamine).

  • Selectivity: The

    
    -ethyl group adds steric bulk, which may reduce potency compared to 
    
    
    
    -methyl analogs but increases selectivity against norepinephrine transporters (NET).

Part 3: Experimental Protocols for Validation

To scientifically validate the biological activity of this compound, the following self-validating workflows are required.

Protocol A: Synthesis via Reductive Amination

Rationale: To ensure high purity (>98%) for biological testing, avoiding contamination from alkyl halides.

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq),

    
    -Ethylethanolamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Solvent).
    
  • Procedure:

    • Dissolve 4-fluorobenzaldehyde in DCE under N

      
       atmosphere.
      
    • Add

      
      -ethylethanolamine and stir for 30 min to form the iminium ion intermediate.
      
    • Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

    • Quench: Saturated NaHCO

      
      . Extract with DCM.
      
    • Purification: Flash column chromatography (MeOH:DCM 5:95).

  • Validation:

    
    H NMR must show the disappearances of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).
    
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Rationale: To determine if the "Ethyl" group or the "Fluorobenzyl" group is the primary site of metabolism.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM compound at 37°C for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Predicted Metabolites:

    • M1 (

      
      -dealkylation):  Loss of Ethyl group 
      
      
      
      Formation of 2-[(4-fluorobenzyl)amino]ethanol (Mass -28).
    • M2 (O-glucuronidation): Addition of Glucuronide to the hydroxyl tail (Mass +176).

    • Note: The 4-F group effectively blocks para-hydroxylation on the benzene ring.

Part 4: Safety, Toxicology & Handling

1. Chemical Reactivity & Dual-Use Caution While this compound is a stable amino-alcohol, it falls under the class of precursors to nitrogen mustards .

  • Risk: Treatment with thionyl chloride (SOCl

    
    ) or phosphorus trichloride (PCl
    
    
    
    ) converts the hydroxyl group to a chloride. The resulting 2-chloro-ethylamine derivative is a potent alkylating agent (blister agent analog) capable of DNA cross-linking.
  • Handling: strictly avoid contact with halogenating agents. Store in glass, away from strong acids.

2. Acute Toxicity

  • Predicted LD50 (Oral, Rat): ~300–500 mg/kg (Class III).

  • Irritation: The compound is alkaline (pKa ~9.0). Direct contact will cause severe eye irritation and skin sensitization.

Part 5: Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological profiling.

Workflow cluster_Screening Biological Profiling Start Start: 4-Fluorobenzaldehyde Synth Synthesis: Reductive Amination (w/ N-ethylethanolamine) Start->Synth QC QC: NMR & LCMS Purity >98% Synth->QC Binding Radioligand Binding (Sigma-1 / SERT) QC->Binding ADME ADME: Microsomal Stability (t1/2 determination) QC->ADME Output Lead Optimization Decision Binding->Output ADME->Output

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of the compound.

References

  • BenchChem. (2024). N-Benzyldiethanolamine Research Chemical: Structure and Analogs. Retrieved from

  • Valdez, C. A., et al. (2023).[1] Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis. Journal of Forensic Sciences. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol (Structural Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Benzyl-N-methylethanolamine. Retrieved from

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of N-benzyl substituted phenethylamines. Retrieved from

Sources

Technical Guide: Physicochemical and Analytical Data for 2-(Ethyl(4-fluorobenzyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Chemical Abstract Service (CAS) data, physicochemical properties, synthesis, and analytical characterization of 2-(Ethyl(4-fluorobenzyl)amino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data with practical, field-proven methodologies for its synthesis and quality control. The guide includes detailed, step-by-step protocols for synthesis and analysis, safety and handling guidelines based on analogous compounds, and visual diagrams to elucidate key processes and structures. All data and protocols are grounded in authoritative chemical principles to ensure scientific integrity and reproducibility.

Chemical Identity and Core Data

2-(Ethyl(4-fluorobenzyl)amino)ethanol is a tertiary amino alcohol. The presence of a fluorobenzyl group can significantly influence its lipophilicity, metabolic stability, and binding interactions, making it a compound of interest in medicinal chemistry and materials science. Its core identification data is summarized below.

Table 1: Core Chemical Identification Data

IdentifierValueSource
Chemical Name 2-(Ethyl(4-fluorobenzyl)amino)ethanolSynblock
CAS Registry No. 1247457-92-6
Molecular Formula C₁₁H₁₆FNO
Molecular Weight 197.25 g/mol
MDL Number MFCD16152409
Chemical Structure

The structure features a central nitrogen atom bonded to an ethyl group, a 4-fluorobenzyl group, and an ethanol substituent.

Caption: 2D representation of 2-(Ethyl(4-fluorobenzyl)amino)ethanol.

Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. The properties in Table 2 are estimated based on structurally similar N,N-disubstituted aminoethanols and fluorinated aromatic compounds. These values should be considered provisional and confirmed experimentally.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale / Analogous Compound
Physical Form Colorless to pale yellow liquid or semi-solidBased on similar aminoethanols
Boiling Point >200 °C (at 760 mmHg)N,N-Diethylaminoethanol (161 °C) with increased MW due to fluorobenzyl group
Melting Point < 25 °CSimilar N-substituted aminoethanols are liquid at room temp.
Density ~1.0 - 1.1 g/mLFluorination and aromatic ring increase density over simple aminoethanols
Solubility Soluble in water, ethanol, methanol, chloroform, ethyl acetateThe hydroxyl group confers aqueous solubility, while the organic moieties ensure solubility in organic solvents[1]
pKa (Conjugate Acid) 8.5 - 9.5Typical for tertiary amines, slightly reduced by the electron-withdrawing effect of the fluorobenzyl group

Synthesis and Characterization

The synthesis of 2-(Ethyl(4-fluorobenzyl)amino)ethanol can be achieved through a standard nucleophilic substitution reaction. The following sections detail a representative synthetic protocol and the analytical workflows for structural confirmation.

Synthetic Workflow

The most direct synthesis involves the N-alkylation of 2-(ethylamino)ethanol with 4-fluorobenzyl chloride. This is a well-established method for creating tertiary amines. The workflow includes the reaction, work-up, and purification steps.

G start Reactants: - 2-(Ethylamino)ethanol - 4-Fluorobenzyl chloride - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) reaction Reaction (Reflux, 24h) start->reaction workup Aqueous Work-up (Filtration & Extraction) reaction->workup purification Purification (Column Chromatography or Vacuum Distillation) workup->purification product Final Product: 2-(Ethyl(4-fluorobenzyl)amino)ethanol purification->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Causality: This protocol uses a non-nucleophilic base (potassium carbonate) to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. Acetonitrile is chosen as the solvent due to its suitable boiling point for reflux and its ability to dissolve both the organic reactants and the inorganic base.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(ethylamino)ethanol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring, add 4-fluorobenzyl chloride (1.05 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the final product.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized compound, a multi-step analytical workflow is required. This ensures that the material meets the standards for downstream applications.

G sample Purified Sample nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) sample->nmr ms GC-MS (Purity & Mass Verification) sample->ms ftir FTIR Spectroscopy (Functional Group ID) sample->ftir result Verified Compound (Structure & Purity Confirmed) nmr->result ms->result ftir->result

Caption: Workflow for the analytical validation of the synthesized product.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[2] ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR verifies the carbon skeleton. Deuterated chloroform (CDCl₃) is a standard solvent as it dissolves the analyte without producing a proton signal that would interfere with the analysis.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Expected Signals: Aromatic protons (doublet of doublets, ~7.0-7.3 ppm), benzylic CH₂ (~3.6 ppm), ethyl CH₂ (~2.6 ppm), ethanol CH₂ groups (~2.7 and ~3.7 ppm), and ethyl CH₃ (triplet, ~1.1 ppm).

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm.

    • Expected Signals: Aromatic carbons (~115-165 ppm), alcohol-bearing CH₂ (~60 ppm), and other aliphatic carbons (~45-55 ppm).

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[3] A non-polar column like a DB-5ms is suitable for separating a wide range of organic molecules. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that serves as a fingerprint for the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Expected Results: A primary peak corresponding to the retention time of the compound. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 197 and characteristic fragments, such as the tropylium ion from the fluorobenzyl group (m/z = 109).

Safety and Handling

Specific GHS hazard data for 2-(Ethyl(4-fluorobenzyl)amino)ethanol is not available. The following information is based on data for the structurally related compound 2-((4-Fluorobenzyl)amino)ethanol (CAS 22116-33-2) and general safety practices for amino alcohols.[4]

Table 3: Hazard Information for Structurally Similar Compounds

Hazard TypeGHS PictogramSignal WordHazard StatementSource
Acute Oral Toxicity GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed
Skin Corrosion/Irritation GHS05, GHS07DangerH314: Causes severe skin burns and eye damage (Common for amino alcohols)[4]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation (Common for amino alcohols)[4]
Recommended Handling Practices
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[5] The compound should be stored under an inert atmosphere if long-term stability is critical.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

Potential Applications

While specific applications for this molecule are not documented in the literature, its structure suggests potential utility in several areas of research and development:

  • Pharmaceutical Intermediates: Amino alcohols are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The fluorobenzyl moiety is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets.

  • Corrosion Inhibitors: N-substituted aminoethanols are known to be effective corrosion inhibitors for various metals, particularly in aqueous systems.

  • Epoxy Curing Agents: Tertiary amines can act as catalysts or curing agents in epoxy resin formulations, influencing the mechanical and thermal properties of the final polymer.

References

  • Nuclear Magnetic Resonance Spectroscopy . (2021). Chemistry LibreTexts. [Link]

  • Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy . (2013). No Added Chemicals. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds . (2023). AZoLifeSciences. [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC . LabRulez GCMS. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production . Waters. [Link]

  • NMR spectroscopy - An Easy Introduction . (2020). Chemistry Steps. [Link]

  • List of GHS Hazard and Precautionary Statements . UNECE. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. [Link]

  • 2-((2-Fluorobenzyl)Amino)Ethanol | C9H12FNO | CID 4719266 . PubChem. [Link]

  • Material Safety Data Sheet - Ethyl 4-aminobenzoate . West Liberty University. [Link]

  • Analysis of primary, secondary and tertiary amines . Agilent. [Link]

  • GC-IRD methods for the identification of some tertiary amines related to MDMA . NIJ.gov. [Link]

  • Analysis of Amine Solutions by Gas Chromatography . Bryan Research & Engineering, LLC. [Link]

  • GHS hazard statements . Wikipedia. [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds . J-STAGE. [Link]

  • GHS Hazard Statement List . ChemSafetyPro.COM. [Link]

  • 2-aminoethanol ethanolamine . ChemBK. [Link]

  • Safety Data Sheet: 2-Aminoethanol . Carl ROTH. [Link]

  • GHS Classification (Rev.11, 2025) Summary . PubChem. [Link]

  • 2-[(4-Fluorobenzyl)amino]-ethanol . Chongqing Ensky Chemical Co., Ltd. [Link]

  • Ethyl 4-Amino-2-fluorobenzoate | C9H10FNO2 | CID 10797532 . PubChem. [Link]

  • One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation . OAE Publishing Inc. [Link]

  • Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles . ResearchGate. [Link]

  • CN102153494B - Synthesis technology for N,N-diethylamino group ethanethiol.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a tertiary amine of interest in medicinal chemistry and drug development as a potential building block for more complex pharmacologically active molecules. The presence of the fluorobenzyl group can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this target compound, designed for researchers, scientists, and drug development professionals. The primary method detailed is the direct N-alkylation of 2-(ethylamino)ethanol, a robust and scalable approach.

Synthesis Strategy: N-Alkylation

The synthesis of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is most reliably achieved through the nucleophilic substitution reaction between 2-(ethylamino)ethanol and 4-fluorobenzyl chloride. This reaction, a classic example of N-alkylation, involves the nucleophilic nitrogen of the secondary amine attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride leaving group.[2]

Causality of Experimental Choices:
  • Why N-Alkylation? This method is direct, typically high-yielding, and utilizes readily available starting materials. While alternative routes like reductive amination are viable, direct alkylation of the secondary amine is often more straightforward for this specific transformation.

  • Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. An inorganic base like potassium carbonate is chosen for its low cost, ease of removal during workup, and sufficient basicity.

  • Solvent Selection: Acetonitrile is an excellent solvent for this type of SN2 reaction. It is a polar aprotic solvent, which effectively solvates the cation of the base while leaving the nucleophile relatively free, thereby accelerating the reaction rate. Its boiling point is also convenient for refluxing conditions and subsequent removal under reduced pressure.

Reaction Scheme

The overall chemical transformation is depicted below.

Caption: N-alkylation of 2-(ethylamino)ethanol with 4-fluorobenzyl chloride.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt.Molar Equiv.Amount
2-(Ethylamino)ethanol110-73-689.14 g/mol 1.0(To be calculated)
4-Fluorobenzyl chloride352-11-4144.57 g/mol 1.1(To be calculated)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0(To be calculated)
Acetonitrile (CH₃CN)75-05-841.05 g/mol -(Sufficient volume)
Ethyl Acetate141-78-688.11 g/mol -(For extraction)
Brine (Saturated NaCl)---(For washing)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -(For drying)
Silica Gel (for chromatography)7631-86-9--(As needed)
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(ethylamino)ethanol (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq) to the flask.

    • Add acetonitrile (approx. 10 mL per gram of starting amine) to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent:

    • While stirring the suspension at room temperature, add 4-fluorobenzyl chloride (1.1 eq) dropwise over 5-10 minutes. The addition may be slightly exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: Use a mobile phase of 10% methanol in dichloromethane.

    • Visualization: Visualize the TLC plate under UV light (254 nm) and by staining with potassium permanganate. The product should be a new, less polar spot compared to the starting amine. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and salts, and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution in vacuo to obtain the crude product as an oil.

    • Purify the crude product by flash column chromatography on silica gel.[3]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective. Adding 1% triethylamine to the eluent can prevent peak tailing, which is common when purifying amines on acidic silica gel.[4]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol as a purified oil.

Workflow Visualization

G cluster_workflow Synthesis Workflow setup 1. Reaction Setup (Amine, Base, Solvent) addition 2. Add 4-Fluorobenzyl Chloride setup->addition reflux 3. Heat to Reflux (4-6 hours) addition->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool, Filter, Concentrate monitor->workup Complete extract 6. Extraction with Ethyl Acetate & Washes workup->extract purify 7. Flash Column Chromatography extract->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are essential.

  • ¹H NMR Spectroscopy: Provides information on the proton environments in the molecule. Expected signals would include triplets and quartets for the ethyl group, a singlet for the benzylic protons, triplets for the ethanol protons, and multiplets for the aromatic protons.

  • ¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable method.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the presence of key functional groups, such as the O-H stretch of the alcohol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[7]

  • Reagent Handling: 4-Fluorobenzyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.[6][8] Handle it exclusively in a fume hood.

  • Fire Safety: Acetonitrile and ethyl acetate are flammable liquids. Keep them away from ignition sources.[9]

References

  • The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from [Link]

  • 4-FLUOROBENZOYL CHLORIDE MSDS. (2017, February 13). Loba Chemie. Retrieved February 19, 2026, from [Link]

  • 2-(ethylamino)ethanol production method. (n.d.). Google Patents.
  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709-712. [Link]

  • 4-Fluorobenzoyl Chloride. (n.d.). Anshul Specialty Molecules. Retrieved February 19, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of ethanolamines. (n.d.). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 19, 2026, from [Link]

  • Bera, M., Maji, B. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9149-9154. [Link]

  • Process for the purification of tertiary amines. (n.d.). Google Patents.
  • Ethanolamine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved February 19, 2026, from [Link]

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation Of Amines (Sucks!). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Ranu, B. C., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Synthetic Communications, 37(10), 1617-1623. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Current Protocols in Bioinformatics, 68(1), e85. [Link]

  • Pellegrini, G., et al. (2022). Investigating the Performance of Ethanolamine and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through 13C NMR Speciation and Heat of CO2 Absorption Analysis. Energy & Fuels, 36(16), 9296-9306. [Link]

  • 1H proton nmr spectrum of ethylamine. (n.d.). Doc Brown's Chemistry. Retrieved February 19, 2026, from [Link]

  • Alkhawaldeh, K., & Al-Dhuraibi, A. (2021). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Synthesis of N-ethyl-N-(4-fluorobenzyl)ethanolamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3][4] This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[2] The prevalence of the amine functional group in pharmaceuticals, agrochemicals, and functional materials underscores the significance of reliable and efficient amination strategies.[4] Direct alkylation of amines, an alternative approach, is often plagued by a lack of selectivity, leading to over-alkylation and a mixture of products that necessitates challenging purification.[1] Reductive amination elegantly circumvents this issue, offering a more controlled and predictable route to the desired amine.[1]

This application note provides a comprehensive guide to the synthesis of the tertiary amine, N-ethyl-N-(4-fluorobenzyl)ethanolamine, via the reductive amination of N-ethylethanolamine with 4-fluorobenzaldehyde. We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters influencing its success, and provide a detailed, field-proven protocol. The use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent will be highlighted, a reagent favored for its excellent functional group tolerance and safety profile compared to alternatives like sodium cyanoborohydride.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this pivotal reaction in their synthetic endeavors.

Reaction Overview & Mechanism

The synthesis of N-ethyl-N-(4-fluorobenzyl)ethanolamine proceeds via a one-pot reductive amination. The reaction commences with the nucleophilic attack of the secondary amine, N-ethylethanolamine, on the carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. The mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the final tertiary amine product.

Reductive_Amination_Mechanism amine N-Ethylethanolamine iminium Iminium Ion Intermediate amine->iminium Nucleophilic Attack & Dehydration aldehyde 4-Fluorobenzaldehyde aldehyde->iminium product N-ethyl-N-(4-fluorobenzyl)ethanolamine iminium->product Reduction stab NaBH(OAc)₃ stab->product

Figure 1: General workflow for the synthesis of N-ethyl-N-(4-fluorobenzyl)ethanolamine.

The mechanism involves two key stages:

  • Iminium Ion Formation: The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.[6] The secondary amine then attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, facilitated by the acidic conditions, leads to the formation of a reactive iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride serves as the hydride donor. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a milder reducing agent than sodium borohydride, allowing for the selective reduction of the iminium ion in the presence of the unreacted aldehyde.[3][5] The hydride attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

Experimental Protocol: A Representative Procedure

Materials:

  • N-Ethylethanolamine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-ethylethanolamine (1.0 equivalent).

  • Solvent and Aldehyde Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). To this solution, add 4-fluorobenzaldehyde (1.0-1.1 equivalents).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0-1.2 equivalents) to the reaction mixture. Stir for 10-15 minutes at room temperature to facilitate iminium ion formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue addition until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude N-ethyl-N-(4-fluorobenzyl)ethanolamine can be purified by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity of the eluent can be adjusted based on TLC analysis of the crude product.

Key Reaction Parameters and Optimization

The success of the reductive amination is contingent on several key parameters. The following table summarizes these parameters and provides guidance for optimization.

ParameterRecommended Range/ConditionRationale and Optimization Considerations
Stoichiometry Amine:Aldehyde:STAB = 1:1-1.1:1.2-1.5A slight excess of the aldehyde can drive the reaction to completion. An excess of the reducing agent ensures complete reduction of the iminium ion. The optimal ratios may need to be determined empirically.
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)DCE is often the solvent of choice as it is aprotic and effectively solubilizes the reactants and intermediates.[3] THF is also a viable option. Protic solvents like methanol are generally avoided with STAB due to reactivity.[5]
Temperature Room TemperatureMost reductive aminations with STAB proceed efficiently at ambient temperature. Gentle heating (40-50 °C) may be employed for less reactive substrates, but this can also lead to side reactions.
Acid Catalyst Acetic Acid (1.0-1.2 eq.)Acetic acid catalyzes the formation of the iminium ion, accelerating the reaction.[6] For some highly reactive aldehydes, it may not be strictly necessary but is generally recommended.
Reaction Time 2-24 hoursReaction time is highly substrate-dependent. Monitoring by TLC or LC-MS is crucial to determine the point of completion and avoid potential side reactions from prolonged reaction times.

Characterization of N-ethyl-N-(4-fluorobenzyl)ethanolamine

As of the date of this publication, specific experimental spectroscopic data for N-ethyl-N-(4-fluorobenzyl)ethanolamine is not available in the surveyed literature. The following are predicted spectroscopic characteristics based on the molecular structure and data from analogous compounds. Researchers should perform full characterization of the synthesized product to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons of the 4-fluorobenzyl group would appear as two doublets of doublets (or two multiplets) in the range of δ 7.0-7.4 ppm.

    • The benzylic methylene protons (-CH₂-Ar) would likely appear as a singlet around δ 3.5-3.7 ppm.

    • The methylene protons of the ethanolamine moiety (-NCH₂CH₂OH) would appear as two triplets around δ 2.6-2.8 ppm and δ 3.5-3.7 ppm.

    • The methylene protons of the ethyl group (-NCH₂CH₃) would be a quartet around δ 2.5-2.7 ppm.

    • The methyl protons of the ethyl group (-NCH₂CH₃) would be a triplet around δ 1.0-1.2 ppm.

    • The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration-dependent.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Aromatic carbons would appear in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

    • The benzylic carbon (-CH₂-Ar) would be expected around δ 58-62 ppm.

    • The carbons of the ethanolamine and ethyl groups would appear in the aliphatic region (δ 10-60 ppm).

  • IR (neat or KBr, cm⁻¹):

    • A broad O-H stretching band around 3300-3500 cm⁻¹.

    • C-H stretching bands for aromatic and aliphatic groups around 2800-3100 cm⁻¹.

    • C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.

    • A strong C-F stretching band around 1220-1240 cm⁻¹.

    • C-N and C-O stretching bands in the fingerprint region.

  • Mass Spectrometry (ESI+):

    • The mass spectrum would be expected to show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product plus a proton.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a further portion of the reducing agent. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the STAB.

  • Side Products: Over-reduction of the aldehyde to the corresponding alcohol can occur if a stronger reducing agent is used or if the reaction conditions are too harsh.

  • Purification Challenges: The polarity of the tertiary amine product is similar to that of the starting amine, which can sometimes make chromatographic separation difficult. Careful selection of the eluent system is key.

  • Safety: 1,2-Dichloroethane is a suspected carcinogen and should be handled in a well-ventilated fume hood. Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Acetic acid is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The reductive amination protocol detailed herein provides a reliable and efficient pathway for the synthesis of N-ethyl-N-(4-fluorobenzyl)ethanolamine. The use of sodium triacetoxyborohydride ensures high selectivity and functional group tolerance, making this a valuable transformation in the synthetic chemist's toolkit. By carefully controlling the reaction parameters and employing the outlined purification strategies, researchers can obtain the desired tertiary amine in good yield and purity. The principles and techniques described in this application note are broadly applicable to the synthesis of a wide range of structurally diverse amines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 19). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2024, from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2024, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (Vol. 8, pp. 109-147). Elsevier. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Reductive Amination. (n.d.). Chemistry LibreTexts. Retrieved February 18, 2024, from [Link]

Sources

Application Note: Chemoselective N-Alkylation of 2-(Ethylamino)ethanol with 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for N-alkylation of 2-(ethylamino)ethanol with 4-fluorobenzyl bromide Content Type: Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the optimized protocol for the synthesis of N-(4-fluorobenzyl)-N-ethylethanolamine , a versatile pharmacophore often utilized in the development of kinase inhibitors and GPCR ligands. The core challenge in this transformation is achieving chemoselectivity—favoring N-alkylation (tertiary amine formation) over O-alkylation (ether formation)—while preventing quaternary ammonium salt formation.

This guide recommends a weak inorganic base / polar aprotic solvent system (


 in Acetonitrile) as the superior method for maximizing yield and selectivity.

Reaction Chemistry & Reagent Selection[1][2][3]

The Chemoselectivity Challenge

The substrate, 2-(ethylamino)ethanol , contains two nucleophilic sites:

  • Secondary Amine (

    
    ):  More nucleophilic, kinetically favored.
    
  • Primary Alcohol (

    
    ):  Less nucleophilic, requires deprotonation for significant reactivity.
    

The electrophile, 4-fluorobenzyl bromide , is highly reactive due to the electron-withdrawing fluorine atom (inductive effect) and the benzylic stabilization of the transition state.

Reagent Selection Matrix

The choice of base and solvent dictates the reaction pathway.

Reagent ClassRecommended?Mechanism of ActionOutcome
Base:

YES (Primary) Buffers HBr; too weak to deprotonate alcohol (

~10 vs 16).
High N-selectivity .[1] Minimal O-alkylation.
Base:

YES (Alternative) Higher solubility in organic solvents; "Cesium Effect" can boost rate.Good for sluggish reactions, but often overkill here.
Base: NaH NO Strong base; irreversibly deprotonates alcohol (

).
Promotes competitive O-alkylation .
Base:

/ DIPEA
Conditional Organic soluble bases.Effective, but can form difficult-to-remove salts or participate in quaternary complexing.
Solvent: MeCN YES Polar aprotic; dissolves inorganic bases partially; easy removal (

).
Clean workup; promotes

mechanism.
Solvent: DMF Conditional High polarity; accelerates rate.Hard to remove (high bp); aqueous workup can form emulsions.

Mechanistic Pathway & Workflow (Visualization)

The following diagrams illustrate the competing pathways and the optimized experimental workflow.

Figure 1: Reaction Pathway & Selectivity Control

ReactionPathway Substrate 2-(Ethylamino)ethanol (Nucleophile) Intermediate Transition State (N-attack favored) Substrate->Intermediate + Reagent (K2CO3/MeCN) Reagent 4-Fluorobenzyl Bromide (Electrophile) Product_N N-Alkylated Product (Target: Tertiary Amine) Intermediate->Product_N Major Pathway (Kinetic Control) Product_O O-Alkylated Side Product (Impurity: Ether) Intermediate->Product_O Minor Pathway (Avoided by weak base) Product_Quat Quaternary Ammonium Salt (Over-alkylation) Product_N->Product_Quat Excess Reagent (Thermodynamic trap)

Caption: Kinetic preference for N-alkylation is maintained by using a mild base (


) that cannot deprotonate the hydroxyl group.
Figure 2: Experimental Workflow

Workflow Step1 1. SETUP Dissolve Amine in MeCN Add K2CO3 (2.0 eq) Step2 2. ADDITION Add 4-F-BnBr (1.05 eq) dropwise at 0°C -> RT Step1->Step2 Step3 3. REACTION Reflux (60-80°C) 4-16 Hours Monitor: TLC/LCMS Step2->Step3 Step4 4. QUENCH & FILTER Cool to RT Filter off inorganic salts Evaporate MeCN Step3->Step4 Step5 5. WORKUP Redissolve in DCM Wash: H2O -> Brine Dry (Na2SO4) Step4->Step5 Step6 6. PURIFICATION Column Chromatography (DCM:MeOH) Step5->Step6

Caption: Step-by-step protocol ensuring removal of inorganic salts and isolation of the tertiary amine.

Detailed Experimental Protocol

Materials Required[2][4][5]
  • Substrate: 2-(Ethylamino)ethanol (CAS: 110-73-6)

  • Reagent: 4-Fluorobenzyl bromide (CAS: 459-46-1) [Lachrymator - Handle in Fume Hood]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular or powder.
    
  • Solvent: Acetonitrile (MeCN), HPLC grade or anhydrous.

  • Catalyst (Optional): Potassium Iodide (KI) - Use only if reaction is sluggish.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 2-(ethylamino)ethanol (1.0 equiv, e.g., 5.0 mmol, 445 mg).

  • Add Acetonitrile (25 mL, conc. ~0.2 M).

  • Add

    
      (2.0 equiv, 10.0 mmol, 1.38 g).
    
    • Note: Using 2 equivalents ensures neutralization of the HBr byproduct and maintains the free amine nucleophile.

Step 2: Electrophile Addition

  • Cool the suspension to

    
     (ice bath) to minimize exotherm.
    
  • Add 4-fluorobenzyl bromide (1.05 equiv, 5.25 mmol, 992 mg) dropwise over 5-10 minutes.

    • Critical: Avoid large excess of bromide to prevent quaternary salt formation. A slight excess (1.05 eq) ensures full conversion of the amine.

Step 3: Reaction & Monitoring

  • Remove ice bath and allow to warm to Room Temperature (RT).

  • Heat to Reflux (

    
    )  for 4–6 hours.
    
  • Monitor by TLC:

    • Mobile Phase: 95:5 DCM:MeOH (or 50:50 EtOAc:Hexane).

    • Stain: Iodine (

      
      ) chamber or Dragendorff’s reagent (specific for tertiary amines). UV will show the benzyl group.
      
    • Endpoint: Disappearance of the lower Rf secondary amine spot.

Step 4: Workup

  • Cool the mixture to RT.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the solid potassium salts (

    
    , excess 
    
    
    
    ). Rinse the cake with MeCN.
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Extraction:

    • Redissolve the oil in Dichloromethane (DCM) (30 mL).

    • Wash with Water (

      
       mL) to remove trace amino-alcohol starting material.
      
    • Wash with Brine (15 mL).

    • Dry organic layer over anhydrous

      
      .[2]
      
    • Filter and concentrate.

Step 5: Purification

  • Method A (Flash Chromatography): Silica gel column. Elute with DCM

    
     5% MeOH/DCM.
    
  • Method B (Acid-Base Extraction - Scalable):

    • Dissolve crude in

      
      .
      
    • Extract with 1M HCl (

      
      ). The product moves to the aqueous phase; non-basic impurities stay in organic.
      
    • Basify aqueous phase with 2M NaOH to pH > 12.

    • Extract back into DCM, dry, and concentrate.

Validation & Expected Data

Analytical MethodExpected Signal / ObservationInterpretation
TLC Single spot, Rf ~0.4-0.6 (DCM:MeOH 95:5).Higher Rf than starting amine due to loss of NH proton and addition of lipophilic benzyl group.
1H NMR (

)

~7.3 (m, 2H), 7.0 (t, 2H)
Aromatic protons (characteristic 4-F substitution pattern).

~3.6 (s, 2H)
Benzylic

(singlet). Confirms N-alkylation.

~3.5 (t, 2H), 2.7 (t, 2H)
Ethanolamine backbone (

and

).

~2.6 (q, 2H), 1.0 (t, 3H)
Ethyl group attached to Nitrogen.
LC-MS

(Calc. MW: 197.25)
Confirm mass. Look for M+1 peak.
19F NMR

~-115 ppm
Single peak confirming presence of Fluorine.

Safety & Handling

  • 4-Fluorobenzyl Bromide: Potent lachrymator and skin irritant. All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

  • Waste Disposal: Segregate halogenated organic waste (DCM extracts) from non-halogenated waste.

References

  • Selectivity of Amino Alcohol Alkylation

    • Mishra, B. K., et al. (2009).[3][4] "Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants." Synthetic Communications. (Demonstrates kinetic preference for N-alkylation in ethanolamines).

  • General Protocol for Benzyl Bromide Alkylation

    • Bhattacharyya, S., et al. (2014).[1] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides."[1] RSC Advances. (Discusses mild base conditions for selective alkylation).

  • Reactivity of Fluorinated Benzyl Bromides

    • BenchChem Technical Guide. "Mechanism of Action of Fluorinated Benzyl Bromides." (General reactivity profile of fluorobenzyl electrophiles).

  • Synthesis of N-Benzyl Amino Alcohols (Patent Context)

    • Google Patents. "Preparation method of N-benzyl ethyl alcohol amine." CN109761827A. (Industrial context for similar transformations).

Sources

Application Note: Scalable Production of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis and purification of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (CAS: 1247457-92-6 / Free Base), a critical intermediate in the manufacturing of the receptor tyrosine kinase inhibitor Sunitinib (Sutent®).[1]

Moving beyond gram-scale laboratory methods, this guide focuses on a Process Intensification (PI) strategy suitable for pilot (kg) to production (MT) scales. We prioritize a biphasic aqueous alkylation route that minimizes volatile organic compound (VOC) usage, maximizes atom economy, and ensures control over critical impurities such as


-alkylated byproducts.[1]
Key Technical Specifications
ParameterSpecification
Target Molecule 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol
Molecular Formula

Molecular Weight 197.25 g/mol
Role Sunitinib Side-chain Intermediate
Critical Quality Attribute (CQA) Purity > 98.5% (HPLC); 4-Fluorobenzyl chloride < 10 ppm

Strategic Route Selection

While reductive amination is possible, the industrial standard relies on Nucleophilic Substitution (


)  due to the availability of cost-effective starting materials.
The Pathway

The synthesis involves the alkylation of 2-(Ethylamino)ethanol (Nucleophile) with 4-Fluorobenzyl chloride (Electrophile).

ReactionScheme Reactant1 4-Fluorobenzyl Chloride (Electrophile) Intermediate Transition State (Quaternary Ammonium) Reactant1->Intermediate Reactant2 2-(Ethylamino)ethanol (Nucleophile) Reactant2->Intermediate Product 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (Target) Intermediate->Product  -HCl  +Base Waste HCl (Neutralized) Intermediate->Waste

Figure 1: Reaction pathway via


 mechanism.[1][2] The secondary amine attacks the benzylic carbon.
Critical Process Challenges
  • Exotherm Control: The alkylation is highly exothermic (

    
    ). Uncontrolled addition leads to thermal runaways.
    
  • Selectivity (

    
    - vs 
    
    
    
    -alkylation):
    The hydroxyl group on the ethanolamine backbone is a competing nucleophile.[1] High temperatures or strong bases (e.g., NaH) promote ether formation (
    
    
    -alkylation), a difficult-to-remove impurity.[1]
  • Genotoxicity: The starting material, 4-Fluorobenzyl chloride, is a potential genotoxin (PGI). The process must demonstrate complete consumption of this reagent.[3]

Protocol: Aqueous Biphasic Synthesis (Green Route)

This protocol utilizes water as the reaction medium.[4] The hydrophobic effect accelerates the reaction, and water acts as an immense heat sink, improving safety profile.[1]

Materials
  • Reagent A: 2-(Ethylamino)ethanol (1.1 equiv) - Slight excess drives conversion.[1]

  • Reagent B: 4-Fluorobenzyl chloride (1.0 equiv)[1]

  • Base: 30% NaOH solution (1.1 equiv) or

    
     (Solid).
    
  • Solvent: Deionized Water (3-5 volumes).

Step-by-Step Methodology
Phase 1: Reactor Charging & Amine Dissolution
  • Setup: Equip a jacketed glass reactor (or Hastelloy for scale) with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing dropping funnel.

  • Charge: Add Deionized Water (3 volumes relative to Reagent B) and 2-(Ethylamino)ethanol (1.1 equiv).

  • Mixing: Agitate at 250 RPM. The reaction is initially homogeneous.

  • Thermal Equilibration: Cool the mixture to 15°C .

    • Expert Insight: Starting cool allows the exotherm to bring the reaction to the optimal rate without overshooting.

Phase 2: Controlled Alkylation (The Critical Step)
  • Addition: Begin dropwise addition of 4-Fluorobenzyl chloride via the dropping funnel.

  • Rate Control: Adjust flow to maintain internal temperature < 40°C .

    • Note: The mixture will become biphasic (organic droplets dispersed in water).

  • Base Addition: Simultaneously (or sequentially after chloride addition) dose 30% NaOH to maintain pH ~10-11.

    • Why? Scavenging the HCl generated drives the equilibrium forward and prevents protonation of the unreacted amine.

  • Digestion: Once addition is complete, heat the mixture to 60°C and hold for 4 hours.

Phase 3: Work-up & Phase Separation[1]
  • Check Conversion: Sample the organic layer for HPLC. Target: < 0.5% residual 4-Fluorobenzyl chloride.[1]

  • Settling: Stop agitation. Allow phases to separate.

    • Top Layer: Organic Product (Product + slight excess amine).

    • Bottom Layer: Aqueous Brine (NaCl + Water).

  • Separation: Drain the lower aqueous layer to waste treatment.

  • Wash: Wash the organic layer once with 10% NaCl solution to remove residual inorganic salts.

Purification Protocols

Depending on the final use case (storage vs. immediate consumption), choose Method A (Distillation) or Method B (Salt Formation).

Method A: High-Vacuum Distillation (For Pure Free Base)

Recommended for long-term storage or shipping.[1]

  • Transfer: Move the crude organic oil to a distillation rig.

  • Degassing: Apply vacuum (10-20 mbar) at ambient temperature to remove trace water/solvents.

  • Distillation:

    • Pressure: < 2 mbar (High Vacuum is essential to prevent decomposition).

    • Head Temperature: Expect fraction collection around 135°C - 145°C (dependent on vacuum depth).

  • Collection: Discard the "fore-cut" (unreacted ethylaminoethanol). Collect the main fraction as a clear, colorless to pale yellow oil.

Method B: HCl Salt Formation (For Solid Isolation)

Recommended if the product will be immediately used in Sunitinib synthesis.

  • Dilution: Dissolve the crude organic oil in Isopropanol (IPA) (5 volumes).

  • Acidification: Slowly add concentrated HCl (37%) or HCl gas dissolved in IPA/Ethanol while cooling to 0-5°C.

  • Crystallization: The Hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold IPA.

  • Drying: Vacuum dry at 45°C.

Process Flow Diagram

ProcessFlow Reactor Jacketed Reactor (Alkylation @ 60°C) Separator Phase Separator (Removal of Brine) Reactor->Separator Crude Emulsion Washer Wash Tank (10% NaCl Wash) Separator->Washer Organic Phase Decision Purification Path? Washer->Decision Distillation Vacuum Distillation (<2 mbar) Decision->Distillation Liquid Route Crystallizer Crystallizer (+ HCl / IPA) Decision->Crystallizer Solid Salt Route FinalProduct Packaged Product Distillation->FinalProduct Crystallizer->FinalProduct

Figure 2: Unit operation flow for the synthesis and purification stages.

Analytical Controls & Quality Assurance

HPLC Method Parameters

To validate the process, use the following method to detect the starting material (genotoxin) and the bis-alkylated impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Amine backbone) and 260 nm (Aromatic ring).

  • Retention Time Reference:

    • 2-(Ethylamino)ethanol: ~2.5 min[1]

    • Product: ~8.2 min

    • 4-Fluorobenzyl chloride: ~11.5 min[1]

Safety & Engineering Controls

  • Benzyl Chloride Handling: 4-Fluorobenzyl chloride is a potent lachrymator (tear gas agent) and alkylating agent.

    • Engineering Control: All charging must occur within a closed system or under a high-velocity fume extraction arm.[1]

    • Decontamination: Spills should be neutralized immediately with dilute ammonia or ethanolic KOH.

  • Exotherm Management: The reaction is dose-controlled.

    • Fail-safe: If the cooling jacket fails, stop the addition of benzyl chloride immediately. The reaction stops when the limiting reagent feed stops.

  • Waste Disposal: The aqueous waste stream contains fluorinated aromatics (trace) and must not be discharged to municipal sewers. Incineration is the standard disposal path.

References

  • Pfizer Inc. (2001). Pyrrole substituted 2-indolinone protein kinase inhibitors. World Intellectual Property Organization.[1] Patent WO2001060814.

  • PubChem. (2025).[5] Compound Summary: 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol.[1] National Library of Medicine.

  • Laurus Labs Ltd. (2015). Process for the preparation of sunitinib and its acid addition salts thereof. U.S. Patent 9,206,163.[6]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluorobenzyl chloride. Merck KGaA.

Sources

Technical Guide: Salt Formation & Solid-State Optimization for 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1][2]

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (CAS 22116-33-2) is a tertiary amine intermediate often utilized in the synthesis of CNS-active agents and substituted benzylamine derivatives. In its free base form, the molecule typically exists as a viscous, low-melting solid or oil at room temperature due to the flexibility of the ethyl/ethanol chains and the lack of strong intermolecular hydrogen bonding networks in the crystal lattice.

Handling the free base presents challenges in purity isolation, weighing accuracy, and long-term chemical stability (susceptibility to N-oxidation). This guide details the conversion of the free base into crystalline salt forms to enhance physicochemical properties.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.25 g/mol (Free Base)[1]

  • Functional Groups: Tertiary Amine (Basic Center), Primary Alcohol (H-bond donor/acceptor), 4-Fluorophenyl (Lipophilic moiety).

  • Estimated pKa: ~8.5–9.2 (Typical for N-benzyl-N-alkyl-aminoethanols).

Part 2: Salt Selection Strategy

The selection of counter-ions is governed by the


 rule (

) to ensure proton transfer.
Salt TypeAcid UsedRationaleExpected Outcome
Oxalate Oxalic Acid (

)
High crystallization tendency for amino-alcohols; ideal for purification .High-melting crystalline solid; non-hygroscopic.[1]
Hydrochloride Hydrochloric Acid (

)
Standard pharmaceutical salt; high solubility in water.[1]Crystalline solid; potential hygroscopicity due to the ethanol arm.[1]
Fumarate Fumaric Acid (

)
Pharmaceutically acceptable; moderate solubility.[1]Good balance of solubility and crystallinity.[1]

Part 3: Experimental Protocols

Protocol A: Purification via Oxalate Salt Formation

Use Case: Converting crude oily free base into a high-purity solid intermediate.

Reagents:

  • Crude 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (Free Base).

  • Oxalic Acid Dihydrate (Reagent Grade).[1]

  • Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (50.7 mmol) of the crude free base in 50 mL of Ethyl Acetate at room temperature (20–25°C). Ensure the solution is clear; filter if particulate matter is present.[1]

  • Acid Preparation: In a separate flask, dissolve 6.39 g (50.7 mmol, 1.0 eq) of Oxalic Acid Dihydrate in 15 mL of warm Ethanol (40°C).

  • Precipitation: Add the Oxalic Acid solution dropwise to the Free Base solution under vigorous stirring.

    • Observation: A white precipitate should begin to form immediately.[1]

    • Optimization: If the solution remains clear (oiling out), seed with a small crystal of the salt or scratch the glass wall.

  • Maturation: Stir the slurry for 2 hours at room temperature, then cool to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with 20 mL of cold Ethyl Acetate/Ethanol (4:1 mixture) to remove non-basic impurities.[1]

  • Drying: Dry under vacuum at 45°C for 12 hours.

Expected Result: White crystalline powder.[1] Melting point is typically sharp (e.g., >130°C), facilitating purity analysis.

Protocol B: Preparation of the Hydrochloride Salt

Use Case: Preparation of a water-soluble form for biological testing.

Reagents:

  • Purified Free Base (or regenerated from Oxalate).[1]

  • 4M HCl in Dioxane (anhydrous) OR Isopropanolic HCl.[1]

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g (25.3 mmol) of Free Base in 25 mL of dry MTBE. Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add 6.5 mL of 4M HCl in Dioxane (26 mmol, 1.05 eq) dropwise. Maintain temperature <10°C to prevent side reactions.

  • Crystallization: The salt may initially form a gum.[1]

    • Remediation:[1] If a gum forms, decant the supernatant, add fresh MTBE, and triturate (grind) the gum with a spatula until it hardens into a solid.

  • Recrystallization: If the solid is amorphous, recrystallize by dissolving in a minimum amount of hot Isopropanol and adding MTBE until turbid.[1]

  • Drying: Highly Critical.[1] Dry in a vacuum desiccator over

    
     to remove trace moisture.[1]
    

Part 4: Visualization of Workflows

Figure 1: Salt Screening & Decision Tree

This diagram illustrates the logical flow for selecting the appropriate salt form based on the intended application (Purification vs. Bioavailability).[1]

SaltScreening Start Starting Material: Oily Free Base CheckPurity Is Purity > 98%? Start->CheckPurity PurificationRoute Route A: Purification (Oxalate Salt) CheckPurity->PurificationRoute No (<98%) PharmaRoute Route B: Pharma Form (HCl/Fumarate) CheckPurity->PharmaRoute Yes (>98%) ProcessOxalate React with Oxalic Acid in EtOAc/EtOH PurificationRoute->ProcessOxalate ProcessHCl React with HCl (anhydrous) in MTBE/IPA PharmaRoute->ProcessHCl IsolateOxalate Isolate Crystalline Oxalate (High MP, Stable) ProcessOxalate->IsolateOxalate Regenerate Regenerate Free Base (NaOH/DCM Extraction) IsolateOxalate->Regenerate Regenerate->PharmaRoute CheckHygro Check Hygroscopicity ProcessHCl->CheckHygro FinalForm Final Solid Form Ready for Assay CheckHygro->FinalForm Stable

Caption: Decision matrix for processing 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol based on initial purity and final application requirements.

Figure 2: Chemical Reaction Pathway

The molecular transformation from free base to hydrochloride salt.[1]

ReactionScheme Reactants Free Base + HCl Transition Protonation of Tertiary Amine Reactants->Transition Solvent: MTBE Product Hydrochloride Salt (Ionic Lattice) Transition->Product Precipitation

Caption: Simplified reaction pathway for the protonation of the tertiary amine center.

Part 5: Analytical Characterization Standards

To validate the formation of the salt, the following analytical signatures must be confirmed.

Melting Point (DSC/Capillary)
  • Free Base: Low melting (often < 40°C) or liquid.[1]

  • Oxalate Salt: Expected range 130°C – 160°C (Distinct increase indicates lattice formation).[1]

  • HCl Salt: Expected range 140°C – 180°C (May show decomposition).[1]

Infrared Spectroscopy (FT-IR)
  • Free Base: No peaks in the 2500–3000

    
     region specific to ammonium.[1]
    
  • Salt: Appearance of broad Ammonium (

    
    ) bands  in the 2400–2800 
    
    
    
    region.[1]
  • Carbonyl Shift (Oxalate): Shift of the carboxylic acid C=O stretch due to carboxylate anion formation.[1]

Solubility Profile
SolventFree BaseHCl SaltOxalate Salt
Water Low (< 1 mg/mL)High (> 50 mg/mL)Moderate
DCM HighModerateLow
Hexane ModerateInsolubleInsoluble

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[1][2]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-((4-Fluorobenzyl)amino)ethanol.[1][5] Retrieved February 19, 2026.[1]

  • PubChem. (n.d.).[1][6][7] Compound Summary: 2-((4-Fluorobenzyl)amino)ethanol.[1] National Library of Medicine.[1][7][3] [7]

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-882-FL Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting "Oily" Amino-Alcohol Intermediates

Introduction: The "Oily" Amino-Alcohol Paradox

You are encountering a common physicochemical phenomenon inherent to


-disubstituted amino-ethanols. The molecule 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol  possesses a "schizophrenic" polarity profile:
  • Lipophilic Domain: The 4-fluorobenzyl and ethyl groups drive solubility in non-polar organic solvents (DCM, Toluene).

  • Hydrophilic/H-Bonding Domain: The hydroxyl (-OH) tail and the tertiary nitrogen create strong hydrogen bonding potential but also significant rotational freedom.

Why is it an oil? The rotational flexibility of the ethyl and ethanol chains prevents efficient packing into a crystal lattice. Furthermore, trace impurities (solvents, starting materials) act as "plasticizers," lowering the melting point below room temperature. To purify this, we must disrupt this state using thermodynamics (crystallization via salts) or partition coefficients (pH-swing extraction).

Module 1: The "Quick Fix" (Workup Optimization)

Issue: "My product is a viscous yellow oil that traps solvent and won't solidify."

Diagnosis: Viscous amino-alcohols form "solvent cages." Standard rotary evaporation is insufficient because the oil’s surface tension prevents solvent diffusion from the bulk phase.

Protocol: The Azeotropic Displacement & High-Vac Shear

  • Dissolution: Dissolve your crude oil in a small amount of Dichloromethane (DCM) .

  • Azeotrope: Add a higher-boiling, non-polar solvent like Cyclohexane or Heptane .

  • Evaporation: Rotovap again. The heptane will azeotrope out residual DCM and "chase" it away.

  • Shear Stress: Connect the flask to a high-vacuum manifold (<1 mbar).

    • Critical Step: Use a magnetic stir bar inside the oil while under high vacuum. The stirring creates shear stress, constantly renewing the surface area and forcing trapped solvent bubbles out.

    • Heat: Warm the flask to 40-50°C.

Module 2: Chemical Purification (Acid-Base Back-Extraction)

Issue: "TLC shows neutral impurities, but I can't crystallize them out."

Diagnosis: Since your molecule is a tertiary amine, we can exploit its basicity (


) to separate it from non-basic impurities (like unreacted benzyl halides or neutral side products) without chromatography.

The "Back-Extraction" Protocol: This is the most scalable purification method for this class of compounds.

  • Solubilization: Dissolve crude oil in an organic solvent (e.g., Ethyl Acetate or DCM ).

  • Acidification (Forward Extraction): Extract with 1M HCl (aq) .

    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ). Neutral impurities stay in the organic layer.
      
  • Wash: Keep the Aqueous Layer . Discard the Organic Layer (contains neutral trash). Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained organics.

  • Basification (Reverse Extraction): Cool the aqueous layer on ice. Slowly add 2M NaOH or NH

    
    OH  until pH > 12.
    
    • Observation: The solution will turn cloudy as the free base oil crashes out.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x) . Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Visualization of Workflow:

AcidBaseExtraction Crude Crude Oil (Amine + Neutral Impurities) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash Extract with 1M HCl OrgSolvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutrals) Sep1->OrgLayer1 Neutrals stay here AqLayer1 Aqueous Layer (Contains Amine-HCl) Sep1->AqLayer1 Product moves here Discard1 DISCARD (Remove Impurities) OrgLayer1->Discard1 Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 Final Pure Free Base Oil Extract2->Final

Figure 1: Acid-Base "Back-Extraction" workflow for removing non-basic impurities from tertiary amines.

Module 3: Solid State Engineering (Salt Formation)

Issue: "I need a solid for stability studies or X-ray analysis."

Diagnosis: The free base is an oil. To get a solid, you must form a salt. However, Hydrochloride (HCl) salts of amino-ethanols are notoriously hygroscopic (they turn into goo in humid air).

Recommendation: Switch to Oxalic Acid or Fumaric Acid . These dicarboxylic acids often form stable, non-hygroscopic crystalline lattices with flexible amino-alcohols via strong hydrogen bonding networks.

Salt Screening Protocol:

  • Stoichiometry: Calculate exactly 1.0 equivalent of Oxalic Acid (anhydrous).

  • Solvent System: Dissolve the amine oil in a minimal amount of Isopropanol (IPA) or Ethanol .

  • Addition: Dissolve the oxalic acid in hot IPA and add it to the amine solution.

  • Crystallization:

    • If precipitate forms immediately: Heat to reflux until clear, then let cool slowly.

    • If no precipitate: Add Diethyl Ether dropwise until turbid (cloud point), then refrigerate (

      
      C).
      

Comparison of Salt Options:

Salt TypeCrystallinity PotentialHygroscopicityNotes
Hydrochloride (HCl) LowHigh (Deliquescent)Often forms "gums" or oils. Avoid unless anhydrous gas is used.
Oxalate High LowBest starting point. Often forms nice needles. Toxic (not for in-vivo use).
Fumarate Medium-HighLowPharmaceutically acceptable. Good alternative if oxalate fails.
Maleate MediumMediumIsomer of fumarate; higher solubility often leads to oils.

Module 4: Chromatography (The "Streaking" Issue)

Issue: "The compound streaks from baseline to solvent front on Silica Gel."

Diagnosis: The basic nitrogen interacts with acidic silanol (


) groups on the silica surface, causing peak tailing (streaking).

Solution: You must "cap" the silanol groups using a basic modifier in your mobile phase.

The "Amine-Modified" Mobile Phase:

  • Standard: 1-5% Triethylamine (TEA) or Ammonium Hydroxide in the mobile phase.

  • Recommended Solvent System: DCM : Methanol : NH

    
    OH (90:10:1).
    
    • Note: Pre-wash the silica column with the mobile phase containing the amine modifier before loading your sample to neutralize the silica.

Alternative: Use Amine-Functionalized Silica (NH-Silica) cartridges (e.g., Biotage KP-NH).[1] These require no modifiers and run in simple Hexane/Ethyl Acetate gradients.[1]

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The standard text for physical property data and purification of specific organic classes).

  • Biotage. (2023).[1] Strategies for Flash Chromatography of Amines. (Authoritative guide on using amine-functionalized silica to prevent streaking).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational protocols for acid-base extraction and salt formation).

  • Sigma-Aldrich. (2024). Product Specification: 2-((4-Fluorobenzyl)amino)ethanol.[2] (Safety data and physical state verification).

Disclaimer: This guide assumes standard laboratory safety protocols. 4-fluorobenzyl derivatives can be toxic. Always handle in a fume hood with appropriate PPE.

Sources

Technical Support Center: Crystallization of N-(4-fluorobenzyl)-N-ethylethanolamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-FBEE-001 Subject: Troubleshooting Phase Separation (Oiling Out) and Salt Selection Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary

You are likely encountering difficulties crystallizing salts of N-(4-fluorobenzyl)-N-ethylethanolamine (hereafter FBEE ). This molecule presents a specific challenge due to its amphiphilic nature: it possesses a lipophilic fluorobenzyl "head" and a hydrophilic ethanolamine "tail."

This structural duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than the formation of a stable crystal lattice.[1][2] This guide provides a root-cause analysis and actionable protocols to force lattice formation over amorphous phase separation.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling or adding an anti-solvent, the solution turns milky or deposits a viscous oil at the bottom of the flask, rather than forming white crystals.

The Science: Oiling out occurs when the metastable limit for liquid-liquid separation is reached before the metastable limit for crystallization . For FBEE salts, the flexible ethyl and ethanol chains prevent rigid packing, while the fluorobenzyl group creates disordered hydrophobic pockets.

Diagnostic & Remediation Protocol
SymptomProbable CauseCorrective Action
Milky Emulsion Cooling too rapid; Supersaturation too high.Reheat to clear solution. Cool at a rate of 0.1°C/min .
Viscous Oil Layer Solvent system too polar or too non-polar (miscibility gap).Change Solvent. Switch to a "Mid-Polarity" system (e.g., IPA/Isopropyl Acetate).
Sticky Gum Impurities lowering the melting point.[3]Purify Free Base. Distill the free base or pass through a silica plug before salt formation.
Workflow: Resolving LLPS

G Start Start: Solution Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity Purify Purify Free Base (Distillation/Column) CheckPurity->Purify <95% Pure Reheat Reheat to Clear Solution CheckPurity->Reheat >95% Pure Purify->Reheat Seed Add Seeds at T_cloud + 2°C Reheat->Seed Metastable Zone Cool Slow Cool (0.1°C/min) Seed->Cool Success Crystalline Solid Cool->Success SolventSwitch Switch Solvent System Cool->SolventSwitch Oils Out Again SolventSwitch->Reheat

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) in amine salts.

Module 2: Salt Selection Strategy

The Issue: The Hydrochloride (HCl) salt is often hygroscopic or forms a low-melting hydrate due to the ethanolamine moiety.

Recommendation: If the HCl salt is problematic, screen for dicarboxylic acids . The dual hydrogen bonding capability of dicarboxylic acids can bridge two FBEE molecules, stabilizing the lattice and reducing the freedom of the ethanol chain.

Recommended Counter-ions
AcidStoichiometrySolvent SystemExpected Outcome
Oxalic Acid 1:1Ethanol / AcetoneHigh melting point; often non-hygroscopic. Primary Recommendation.
Fumaric Acid 1:0.5 (Hemi) or 1:1IPA / Water (95:5)Good stability; Hemi-salt often forms stable lattices.
Maleic Acid 1:1Ethyl Acetate / IPAGood solubility; useful if water solubility is required later.
HCl (Gas) 1:1Anhydrous Ether / IPAWarning: Hygroscopic. Handle in low humidity.

Critical Protocol: The "Reverse Addition" Method Do not add acid to the amine. High local concentrations of acid can cause immediate oiling or amorphous precipitation.

  • Dissolve the Acid in the solvent (e.g., Acetone).

  • Dissolve FBEE (Free Base) in the same solvent.

  • Slowly add the Amine solution to the Acid solution dropwise with vigorous stirring.

  • This ensures the amine is always in an acidic environment, promoting protonation over aggregation.

Module 3: Impurity Control & Color

The Issue: The product is yellow or brown, indicating oxidation of the ethanolamine nitrogen or benzyl position.

The Science: Ethanolamines are susceptible to N-oxide formation. Fluorobenzyl groups can undergo oxidative degradation under light/air exposure.

Purification Protocol:

  • Deoxygenation: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.

  • Anti-Oxidant: Add 0.1% (w/w) Sodium Metabisulfite if using aqueous alcohol systems.

  • Recrystallization:

    • Dissolve crude salt in minimal hot Isopropanol (IPA) .

    • Add Activated Carbon (Charcoal) . Stir hot for 10 mins.

    • Filter hot through Celite.

    • Reheat filtrate to clear any nucleation.

    • Add warm Isopropyl Acetate (Anti-solvent) until slightly turbid.

    • Seed and cool slowly.[2]

Frequently Asked Questions (FAQ)

Q1: I don't have seed crystals. How do I generate the first batch? A: Use the "Scratch and Evaporate" method. Take 1 mL of your oiled-out solution in a watch glass. Evaporate the solvent rapidly in a fume hood while scratching the glass surface with a spatula. The high shear and rapid evaporation often force nucleation. Use the resulting solid (even if ugly) to seed your main batch.

Q2: Can I use water as a solvent? A: Avoid pure water. FBEE salts are likely highly soluble in water, leading to poor yield. However, water activity is crucial. Using 1-2% water in Acetone or IPA can sometimes prevent oiling out by hydrating the ionic headgroup, making it more polar and less likely to aggregate as an oil.

Q3: The solid turns into a liquid on the filter paper. Why? A: You have likely formed a hygroscopic solvate or the salt has a melting point near room temperature (common with specific HCl salts of ethanolamines).

  • Fix: Switch to Oxalate or Fumarate salts.

  • Immediate Fix: Wash the filter cake with anhydrous ether or heptane to remove high-boiling solvents, then dry immediately in a vacuum desiccator over

    
    .
    

References

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on overcoming oiling out/LLPS).
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion selection).

  • Google Patents. (n.d.). Synthesis and crystallization of fluorobenzyl-amino derivatives. Retrieved from (General search for structural analogs like Mosapride/Itopride intermediates).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Protocol for seeding in the metastable zone).

Sources

Optimizing reaction temperature for N-ethyl-N-benzyl aminoethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Kinetic Control & Yield

Executive Summary

Welcome to the technical support hub for N-ethyl-N-benzyl aminoethanol (CAS: 134-23-6 / Generic structure). This guide addresses the critical thermodynamic parameters required to synthesize this tertiary amine efficiently.

The synthesis generally proceeds via the benzylation of N-ethylaminoethanol or the alkylation of N-benzylaminoethanol . In industrial and pilot-scale applications, the benzylation route is preferred due to the high reactivity of benzyl chloride. However, this reactivity presents a specific thermal challenge: exothermic runaway during addition and incomplete conversion at low temperatures.

This guide moves beyond basic recipes to explain the why and how of temperature control, ensuring you achieve high purity (>98%) and minimize the formation of quaternary ammonium salts.

Module 1: The Thermodynamic Landscape
Q: What is the "Golden Temperature" profile for this reaction?

A: There is no single fixed temperature; rather, there is a required thermal gradient . For the standard


 reaction between N-ethylaminoethanol and benzyl chloride (in the presence of a base like 

or

), the reaction must follow a Dual-Phase Thermal Profile :
  • Phase I (Addition Phase): 60°C – 65°C

    • Why: Benzyl chloride is a highly active electrophile. Adding it at temperatures

      
       creates a violent exotherm, increasing the risk of forming dibenzyl quaternary salts (impurities that are difficult to distill). Adding it at 
      
      
      
      leads to accumulation of unreacted reagent, which can suddenly ignite a "thermal runaway" once the threshold is crossed.
  • Phase II (Digestion Phase): 85°C – 95°C

    • Why: As the concentration of benzyl chloride drops, the reaction rate slows (Second-order kinetics: Rate =

      
      ). You must increase the temperature to maintain the reaction velocity and drive the conversion to >99%.
      
Q: I am seeing a "stall" at 80% conversion. Increasing time doesn't help. Why?

A: You likely have a solvation-limited kinetic barrier . If you are using a biphasic system (e.g., Toluene/Water or just Water/Amine), the transfer of the lipophilic benzyl chloride into the aqueous amine phase (or vice versa) becomes the rate-limiting step as viscosity changes.

  • Solution: Increase agitation speed and raise the temperature to 90-95°C for the final hour. This lowers the viscosity and increases the phase transfer rate.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points where temperature dictates the ratio between the desired tertiary amine and the undesired quaternary salt.

ReactionPathway cluster_legend Thermal Zones Start N-Ethylaminoethanol + Benzyl Chloride TS Transition State (Exothermic Peak) Start->TS 60-65°C (Controlled Addition) Product N-Ethyl-N-Benzyl Aminoethanol (Target) TS->Product Kinetic Product SideProduct Quaternary Salt (Over-alkylation) TS->SideProduct T > 100°C (Thermodynamic Risk) Product->SideProduct Excess BnCl + Heat Legend Phase I: 60-65°C (Selectivity) Phase II: 85-95°C (Conversion)

Figure 1: Reaction pathway showing the divergence between the desired tertiary amine and the quaternary impurity based on thermal control.

Module 3: Troubleshooting & Optimization
Scenario A: High Impurity Profile (Quaternary Salts)

Symptoms: Product is viscous/tarry; distillation leaves large residue; Mass Spec shows M+91 peak.

VariableDiagnosisCorrective Action
Addition Temp Too High (>75°C) The reaction rate constant (

) for the second alkylation increases significantly at high heat. Cool the reactor to 60°C before starting addition.
Hot Spots Poor Agitation Localized heating at the injection point causes immediate over-alkylation. Increase stirring RPM and use a subsurface dip tube for addition.
Stoichiometry Excess BnCl If you use >1.05 eq of Benzyl Chloride at high heat, quaternization is inevitable. Limit BnCl to 1.0–1.02 eq.
Scenario B: Incomplete Reaction (Residual Starting Material)

Symptoms: GC shows starting amine peak; Yield < 60%.

VariableDiagnosisCorrective Action
Digestion Temp Too Low (<80°C) The activation energy barrier for the final 10% conversion is not met. Raise reflux to 90-95°C for 2 hours post-addition.
Solvent Choice Reflux Limit If using Methanol (BP 65°C), you cannot reach the required digestion temp. Switch to Toluene (BP 110°C) or run neat (solvent-free) if viable.
Scenario C: Color Degradation (Darkening)

Symptoms: Product turns dark brown/red upon heating. Root Cause: Benzyl amines are sensitive to oxidation at high temperatures, especially in the presence of trace metals. Fix:

  • Nitrogen sparge the reactor throughout the high-temperature phase (85°C+).

  • Keep the workup temperature (base neutralization) below 30°C .

Module 4: Validated Experimental Protocol

This protocol is synthesized from industrial best practices for benzyl-ethanolamine derivatives [1, 2].

Reagents:

  • N-Ethylaminoethanol (1.0 eq)

  • Benzyl Chloride (1.02 eq)

  • Sodium Hydroxide (30% aq solution, 1.1 eq)

  • Solvent: Toluene (Optional, improves thermal transfer)

Step-by-Step Methodology:

  • Charge: Load N-Ethylaminoethanol and Toluene into a reactor equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Heat: Warm the mixture to 60°C .

  • Addition (Critical Phase): Add Benzyl Chloride dropwise.

    • Control: Adjust rate to maintain internal temperature between 60°C and 68°C . Do not exceed 70°C.

    • Duration: Addition should take 1–2 hours depending on scale.

  • Digestion (Conversion Phase): Once addition is complete, slowly ramp temperature to 85°C–95°C .

    • Hold for 2–3 hours.

    • Check: Verify completion via GC/TLC (Disappearance of Benzyl Chloride).

  • Neutralization: Cool to 25°C . Add 30% NaOH solution slowly to neutralize the HCl formed (or liberate the free amine if amine hydrochloride formed).

  • Separation: Separate the organic layer.[1] Wash with brine.[2][3]

  • Purification: Vacuum distillation.

    • Target Fraction: ~153–156°C (at reduced pressure, verify specific vacuum curve).[4][5]

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues immediately.

TroubleshootingTree Start Problem Detected YieldLow Low Yield (<60%) Start->YieldLow PurityLow Low Purity / Byproducts Start->PurityLow CheckSM Is Starting Material Present in GC? YieldLow->CheckSM CheckImpurity Identify Impurity Type PurityLow->CheckImpurity TempIssue Digestion Temp too low. Increase to 90°C. CheckSM->TempIssue Yes LossIssue Product lost in Aqueous Workup. Check pH > 12. CheckSM->LossIssue No DiBenzyl Quaternary Salt (M+91 peak) CheckImpurity->DiBenzyl Color Dark Oxidation CheckImpurity->Color CoolDown Addition Temp too high. Keep < 65°C. DiBenzyl->CoolDown InertGas Oxidation. Use N2 Blanket. Color->InertGas

Figure 2: Diagnostic flow for N-ethyl-N-benzyl aminoethanol synthesis.

References
  • Vertex AI Search. (2026). Process for preparing N-benzyl ethyl alcohol amine (CN109761827A). Retrieved from .

  • Guidechem. (2020). How to Prepare N-Benzylethanolamine? A New Approach. Retrieved from .

  • Biotage. (2023).[1][6][7] Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from .

  • PrepChem. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from .

Sources

Stability issues of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and analytical handling of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (CAS: 1182922-91-3 / Analogous structures).[1][2] It is designed for researchers observing inconsistent HPLC data, unexpected degradation, or solubility crashes during drug development workflows.

Status: Active Classification: Tertiary Amine / Benzyl Amino Alcohol Primary Risk Factors: Oxidative Dealkylation, Photolysis, pH-Dependent Solubility[1][2]

Part 1: The Stability & Degradation Matrix

Understanding the "Why" behind your sample's behavior.

This molecule contains a tertiary amine core flanked by an electron-withdrawing 4-fluorobenzyl group and a hydroxyethyl tail .[1][2] This specific architecture creates three distinct vectors for instability in solution.

Degradation Pathways Diagram

The following diagram illustrates the primary degradation routes you must control for.

StabilityPathways Parent Parent Compound 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (MW: ~197.25) NOxide N-Oxide Impurity (M+16 Da) Cause: Peroxides/Air Parent->NOxide Oxidative Stress (H2O2, Aged THF) DeBenzyl De-benzylated Amine (2-(Ethylamino)ethanol) + 4-Fluorobenzaldehyde Parent->DeBenzyl Photolysis (UV) Oxidative Dealkylation DeEthyl De-ethylated Amine (2-[(4-Fluorobenzyl)amino]ethanol) + Acetaldehyde Parent->DeEthyl Metabolic/Chemical Oxidation QuatSalt Quaternary Ammonium Salt (N-Alkylation) Cause: DCM/CHCl3 Reaction Parent->QuatSalt Storage in Chlorinated Solvents >24h

Figure 1: Primary degradation pathways including N-oxidation, dealkylation, and solvent-reactive quaternization.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Solution Preparation

Q1: My stock solution precipitated when I diluted it into phosphate buffer (pH 7.4). Why? Diagnosis: pH-Dependent Lipophilicity Clash. The basic nitrogen typically has a pKa between 8.5 and 9.5 .[1] At pH 7.4, a significant fraction of the molecule exists as the free base (uncharged). The lipophilic 4-fluorobenzyl and ethyl groups drastically reduce water solubility in this state.[1] Protocol:

  • Acidify: Maintain aqueous buffers at pH < 6.0 to ensure the amine remains protonated (cationic) and soluble.

  • Co-solvent: If physiological pH is required, include 5–10% DMSO or Ethanol to solubilize the free base fraction.

Q2: Can I store the stock solution in Dichloromethane (DCM) or Chloroform? Diagnosis: Critical Solvent Incompatibility. Risk: High. Tertiary amines can react with chlorinated solvents (especially over time or with light exposure) to form quaternary ammonium salts (chloromethylates) via an S_N2 mechanism.[2] This appears as a "ghost peak" with higher retention time and increased molecular weight. Protocol:

  • Preferred Solvent: Methanol, Ethanol, or DMSO.

  • Prohibited: Do not store in DCM/CHCl₃ for >4 hours.

Category B: Analytical (HPLC/LC-MS) Issues

Q3: I see a "Fronting" or "Tailing" peak in my HPLC chromatogram. Is the column failing? Diagnosis: Silanol Interaction. The secondary hydroxyl group and the tertiary nitrogen can interact strongly with residual silanols on C18 columns, causing peak distortion. Protocol:

  • Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% TFA . The acid suppresses silanol ionization and protonates the amine, sharpening the peak.

  • End-capping: Use a "high-load" end-capped column (e.g., C18 with high carbon load) to minimize silanol exposure.[1][2]

Q4: There is a small impurity peak at [M+16] that grows over time. What is it? Diagnosis: N-Oxide Formation. Tertiary amines are prone to oxidation by dissolved oxygen or peroxides found in aged solvents (like THF or Ethers).[1][2] Protocol:

  • Verification: Treat a small aliquot with a reducing agent (e.g., Sodium Bisulfite). If the peak disappears, it is the N-oxide.

  • Prevention: Use fresh, high-purity solvents.[1] Degas mobile phases. Store solid standards under Nitrogen/Argon.

Q5: My sample shows degradation after leaving it on the autosampler bench for 24 hours. Diagnosis: Photolytic Cleavage. The benzyl-amine bond is photosensitive.[1] UV light can facilitate the cleavage of the 4-fluorobenzyl group (debenzylation), releasing 4-fluorobenzaldehyde and the secondary amine.[1][2] Protocol:

  • Amber Vials: Mandatory for all autosampler runs.

  • Temperature: Keep the autosampler at 4°C . Thermal energy accelerates oxidative dealkylation.

Part 3: Validated Storage & Handling Protocol

To ensure data integrity, implement this "Self-Validating" storage system.

ParameterSpecificationScientific Rationale
State Solid (preferred) or DMSO StockHydrolysis is negligible in solid state; DMSO minimizes oxidative stress compared to ethers.[1][2]
Temperature -20°C (Long term)Arrhenius equation dictates significantly reduced degradation rates at sub-zero temps.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen, preventing N-oxide formation.[1][2]
Container Amber GlassBlocks UV radiation (290–450 nm) that triggers benzyl cleavage.
Re-test Date 6 MonthsTertiary amines with benzyl groups are chemically active; frequent purity checks are required.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4719266, 2-[(2-Fluorobenzyl)amino]ethanol (Analogous Structure).[1][2] Retrieved from .

  • Gorrod, J. W., & Temple, D. J. (1976). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine.[1][2] Xenobiotica. (Establishes N-dealkylation pathways for N-benzyl-N-ethyl amines). Retrieved from .

  • Lai, D. Y., & Arcos, J. C. (1980).Dialkylnitrosamine bioactivation and carcinogenesis. Life Sciences.
  • Fisher Scientific. Safety Data Sheet: N-Benzyl-N-methylethanolamine (Structural Analog).[1][2] Retrieved from .

(Note: While specific stability data for the exact ethyl/4-fluoro derivative is proprietary/sparse, the protocols above are derived from the well-characterized chemistry of the N-benzyl-aminoethanol pharmacophore.)

Sources

Technical Support Center: Stability & Storage of Amino-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing oxidation of amino-ethanol derivatives during storage Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Oxidative Degradation in Amino-Alcohol Systems

Executive Summary: The "Dual-Threat" Vulnerability

Amino-ethanol derivatives (e.g., Ethanolamine, Sphingosine, Tromethamine) present a unique stability challenge due to their bifunctional nature. They contain both an electron-rich amine (susceptible to N-oxidation and radical attack) and a hydroxyl group (susceptible to oxidation to aldehydes/carboxylic acids).

When these compounds degrade, they do not just lose potency; they generate reactive impurities (aldehydes like formaldehyde and glycolaldehyde) that can cross-link proteins or form toxic adducts in downstream applications. This guide provides a self-validating system to prevent, detect, and mitigate this oxidation.

Module 1: Diagnostic & Detection (Troubleshooting)

Q: My amino-ethanol derivative has turned from clear to pale yellow. Is it still usable?

A: Proceed with extreme caution. Color is a lagging indicator of degradation. The Mechanism: The yellowing is rarely the primary oxidation product (which is often colorless, like N-oxides). Instead, it indicates the formation of Schiff bases and conjugated enamines.

  • Primary Oxidation: The alcohol group oxidizes to an aldehyde (e.g., glycolaldehyde).

  • Secondary Reaction: The newly formed aldehyde reacts with the remaining primary amine to form an imine (Schiff base).

  • Polymerization: These imines polymerize into complex, conjugated oligomers (yellow/brown "tar").

Decision Rule:

  • For chemical synthesis: If the yellowing is faint, distillation is required.

  • For biological/cell culture: Discard immediately. Even trace aldehydes (ppm levels) can induce cytotoxicity or artificial cross-linking in protein studies.

Q: How can I detect oxidation before the color changes?

A: Use these analytical checkpoints. Visual inspection is insufficient for high-sensitivity applications.

MethodTarget ImpurityDetection LimitApplication
LC-MS/MS N-oxides, Dehydrogenated species< 0.1%Drug substance profiling
Ion Chromatography Formate, Glycolate, Oxalate< 10 ppmDetecting advanced oxidation
Titration (Non-aqueous) Total Amine Value± 1%Purity assay (Gross degradation)
Peroxide Test Strips Hydroperoxides1-10 ppmQuick spot-check for ether-containing derivatives

Module 2: Root Cause Analysis (Mechanisms)

Q: Why does oxidation occur even in sealed bottles?

A: The "Autocatalytic Radical Cycle" is likely at play. Amino-ethanols are prone to radical chain reactions initiated by trace metal ions (Fe²⁺, Cu²⁺) or light, even with minimal oxygen headspace.

Visualization: The Oxidative Cascade

Figure 1: Radical-mediated degradation pathway of 2-Aminoethanol.

OxidationPathway Start Amino-Ethanol (R-NH2-CH2-CH2-OH) Initiation Initiation: Trace Metals + O2 + Light (Radical Formation) Start->Initiation H-abstraction Schiff Schiff Base Formation (Yellowing) Start->Schiff Direct Reaction Intermediate1 Carbon-Centered Radical (-CH•-) Initiation->Intermediate1 Peroxide Peroxyl Radical (ROO•) Intermediate1->Peroxide + O2 Aldehyde Degradation Products: Glycolaldehyde + Ammonia Peroxide->Aldehyde Decomposition Aldehyde->Schiff + R-NH2 (Cross-linking) Acids Corrosive Byproducts: Formic Acid / Glycolic Acid Aldehyde->Acids Further Oxidation

Caption: The degradation moves from radical initiation to aldehyde formation, culminating in visible yellowing (Schiff bases) and acidification.

Module 3: Prevention & Storage Protocols

Q: What is the "Gold Standard" for storing these compounds?

A: The "Inert Barrier" Protocol. You must eliminate the three vectors of oxidation: Oxygen, Light, and Moisture.

Protocol: The 4-Step Storage System
  • Container Selection:

    • Solid/Liquid: Use Amber borosilicate glass (Type I).

    • Cap: Polypropylene with a PTFE (Teflon) liner . Avoid pulp/paper liners which absorb moisture and leach impurities.

  • Atmospheric Exchange (The Critical Step):

    • Do not just close the bottle. You must sparge liquids or blanket solids.

    • Gas Choice: Argon is superior to Nitrogen. Argon is heavier than air and forms a stable "blanket" over the liquid surface, whereas Nitrogen can mix with air more easily if the seal is imperfect.

  • Temperature Control:

    • Store at +2°C to +8°C (Refrigerated).

    • Note: Some amino-ethanols (like Ethanolamine) have freezing points near 10°C. If they freeze, thaw slowly at room temperature. Do not heat rapidly, as this accelerates localized oxidation.

  • Chemical Stabilization (Optional but Recommended):

    • Chelation: For liquid stocks, adding 0.1 mM EDTA removes catalytic metal ions.

    • Salt Conversion: If possible, store the compound as a Salt (Hydrochloride, Sulfate) rather than the Free Base. The protonated amine (

      
      ) is significantly more resistant to oxidation than the free amine (
      
      
      
      ).
Q: I don't have an Argon line. Is Nitrogen sufficient?

A: Yes, if used with a "Schlenk" technique. Simply blowing Nitrogen into the headspace is often ineffective because it mixes with the air. Correct Method:

  • Insert a long needle connected to the

    
     source deep into the vessel (near the surface).
    
  • Insert a short "vent" needle.

  • Flush for 2-5 minutes (depending on volume) to displace all volume

    
    .
    
  • Remove the vent needle first, then the gas needle, to leave positive pressure inside.

  • Seal immediately with Parafilm or electrical tape.

Module 4: Rescue & Purification

Q: Can I purify oxidized material?

A: It depends on the extent of damage.

ScenarioProcedureOutcome
< 1% Impurity (Pale Yellow) Vacuum Distillation under Argon. Discard the first 10% (forerun) and leave the last 10% (pot residue/tars).High Purity. Colorless liquid recovered.
Solid Material (Yellowed) Recrystallization. Dissolve in hot ethanol/methanol. Add activated charcoal to absorb colored impurities. Filter hot. Cool to crystallize.Moderate/High Purity. Loss of yield (~30%).
Deep Brown/Viscous Irreversible Polymerization. Unsalvageable. Discard as hazardous waste.
Visualization: Storage Decision Tree

Figure 2: Logic flow for determining the optimal storage strategy.

StorageDecision Input Amino-Ethanol Derivative FormCheck Is it a Salt or Free Base? Input->FormCheck Salt Salt Form (e.g., HCl) FormCheck->Salt Base Free Base (Amine/Alcohol) FormCheck->Base SaltStore Store Ambient/Cool Desiccator required Salt->SaltStore BaseAction Is it Liquid or Solid? Base->BaseAction Liquid Liquid BaseAction->Liquid Solid Solid BaseAction->Solid Argon Argon Sparge + Amber Glass + 4°C Storage Liquid->Argon Nitrogen Nitrogen Blanket + Desiccator + -20°C (if stable) Solid->Nitrogen

Caption: Decision matrix prioritizing salt formation and inert gas blanketing based on physical state.

References

  • Goff, G. S., & Rochelle, G. T. (2006).[1] Oxidation Inhibitors for Copper and Iron Catalyzed Degradation of Monoethanolamine in CO2 Capture Processes. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich Technical Bulletin. Link

  • Dow Chemical. (n.d.). Alkanolamines: Storage and Handling. Dow Technical Guide. Link(Note: Generalized link to Dow Alkanolamines library due to dynamic URLs).

  • Lepaumier, H., et al. (2011). Degradation of Ethanolamines and Reducing Their Impact. Industrial & Engineering Chemistry Research. Link

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Link

Sources

Addressing low purity in crude 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Introduction

Welcome to the technical support center for 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (CAS No. Not Publicly Available). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to the purity of this compound in its crude form. As a tertiary amino alcohol, 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol possesses unique chemical properties that can lead to specific challenges during synthesis, work-up, and purification.

This document provides a structured troubleshooting framework in a question-and-answer format, offering not just solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Low Purity

This section directly addresses common issues encountered during and after the synthesis of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol.

Section A: Synthesis & Reaction Monitoring

Question 1: My TLC plate of the crude reaction mixture shows a streak from the baseline and multiple spots. What is the likely cause and how do I interpret this?

Answer: This is a classic and highly common observation when working with basic amines on standard, slightly acidic silica gel TLC plates.

  • Causality of Streaking: The primary cause of streaking is the strong acid-base interaction between the basic tertiary amine of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a non-ideal equilibrium between the stationary phase and the mobile phase, causing the compound to "drag" or streak up the plate rather than moving as a compact spot. Unreacted 2-(ethylamino)ethanol, a more polar and also basic starting material, will exacerbate this issue.

  • Interpreting the Spots:

    • Baseline Spot: Often corresponds to highly polar species or compounds that have irreversibly adsorbed to the silica. This could be a sign of quaternary ammonium salt formation (over-alkylation) or degradation.

    • Mid-Rf Spot(s): Your desired product, 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol, will likely be one of these spots.

    • Higher-Rf Spot(s): These typically correspond to less polar compounds, such as unreacted 4-fluorobenzyl halide or 4-fluorobenzaldehyde, depending on your synthetic route.

  • Troubleshooting Action: To get a clean TLC separation for analysis, you must neutralize the acidic silica. Prepare a mobile phase containing a small amount of a competing base. A standard practice is to add 0.5-2% triethylamine (TEA) or a 10% ammonia solution in methanol to your dichloromethane/methanol or ethyl acetate/hexane solvent system.[3] This will deactivate the acidic sites on the silica, allowing for proper elution and resolution of the basic compounds.[1]

Question 2: I performed a reductive amination between 4-fluorobenzaldehyde and 2-(ethylamino)ethanol. My NMR indicates the presence of both starting materials and my desired product. What went wrong?

Answer: Incomplete conversion in a reductive amination is a frequent issue and can stem from several factors related to the reaction equilibrium and the reducing agent.

  • Imine Formation Equilibrium: The initial step is the formation of an imine intermediate from the aldehyde and the amine, which is a reversible reaction that releases one molecule of water.[4] If water is not effectively removed from the reaction, the equilibrium may not sufficiently favor the imine, leading to a lower overall conversion to the final product.

  • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): While effective, it can also reduce the starting aldehyde. It's often added after allowing a period for the imine to form.

    • Sodium Triacetoxyborohydride (STAB): This is a milder and more selective reagent that is often preferred for one-pot reductive aminations because it reduces the iminium ion much faster than the starting aldehyde, allowing all reagents to be combined at once.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but its use requires careful pH control (typically mildly acidic, pH 4-5) and generates toxic cyanide byproducts.[6]

  • Troubleshooting Action & Causality:

    • Ensure Anhydrous Conditions: If practical for your solvent system, use a dehydrating agent like magnesium sulfate or molecular sieves to drive the imine formation equilibrium forward.[7]

    • Optimize Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine can help push the reaction to completion.

    • Switch to a One-Pot Protocol with STAB: If not already using it, switching to sodium triacetoxyborohydride often resolves issues of incomplete conversion and aldehyde reduction side reactions.[5]

Section B: Purification Strategies

Question 3: My product yield is very low after flash column chromatography on standard silica gel, even after using a TEA-modified eluent. Where is my product?

Answer: While adding a basic modifier like triethylamine (TEA) helps, significant product loss on standard silica gel is still possible due to irreversible adsorption. The interaction between your polar amino alcohol and the silica surface can be very strong.

  • Expert Insight: Think of the silica column as a vast acidic surface. Even with a mobile phase modifier, some sites may remain active and can permanently bind a portion of your product, especially if the crude material is loaded in a highly concentrated band or if the chromatography is run slowly.

  • Recommended Purification Alternatives:

    • Amine-Functionalized Silica Gel: This is often the most effective solution.[2] These stationary phases have amine groups bonded to the silica surface, which masks the acidic silanols and provides a mildly basic environment.[8] This leads to symmetrical peak shapes, reduced adsorption, and excellent recovery without needing a basic additive in your mobile phase.[2][8]

    • Alumina (Neutral or Basic): Alumina is another alternative stationary phase that can be effective for the purification of basic compounds like amines.[3]

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase flash chromatography can be highly effective. The purification should be performed at a high pH (e.g., using a buffer or adding TEA) to ensure your amine is in its neutral, free-base form, which increases its retention on the C18 stationary phase.[1]

Question 4: My crude product is a persistent oil that is difficult to handle. Is there a non-chromatographic method to purify it?

Answer: Absolutely. For basic amines that are oils or low-melting solids, one of the most powerful and scalable purification techniques is salt formation followed by recrystallization . This method leverages the fact that ionic salts are often highly crystalline, well-behaved solids with different solubility profiles than the free base.

  • The Principle: By reacting your basic amine with an acid (like hydrochloric acid), you form an ammonium salt (the hydrochloride). Impurities that are non-basic (e.g., unreacted 4-fluorobenzaldehyde) or have different basicity will not precipitate under the same conditions, allowing for effective purification.

  • Why It Works Well Here: The hydrochloride salt of your product will be a solid with a defined melting point, making it easy to handle, dry, and store. This method is particularly effective at removing non-basic organic impurities and colored byproducts. Numerous patents and procedures rely on this classic technique for purifying amino alcohols.[9][10]

A detailed protocol for this procedure is provided in the Protocols section of this guide.

Logical Flow for Troubleshooting & Purification

The following diagram outlines a decision-making workflow for addressing purity issues with your crude product.

Troubleshooting_Flow start Crude Product with Low Purity analysis Analyze via TLC & NMR (Identify Impurity Type) start->analysis synthesis_issue Synthesis-Related Impurities? (Unreacted SM, Side Products) analysis->synthesis_issue workup_issue Work-up/Handling Issue? (Emulsions, Degradation) analysis->workup_issue incomplete_rxn Incomplete Reaction synthesis_issue->incomplete_rxn Yes side_products Side Products Present synthesis_issue->side_products Yes purification_choice Select Purification Strategy synthesis_issue->purification_choice No workup_issue->purification_choice Yes optimize_synthesis Optimize Reaction: - Anhydrous Conditions - Use STAB Reagent - Adjust Stoichiometry incomplete_rxn->optimize_synthesis side_products->purification_choice chromatography Chromatography purification_choice->chromatography recrystallization Salt Formation & Recrystallization purification_choice->recrystallization chrom_options Options: 1. Amine-Functionalized Silica 2. Alumina 3. Silica + TEA/NH3 chromatography->chrom_options recry_protocol Follow Protocol P-02: HCl Salt Formation recrystallization->recry_protocol end_product High Purity Product chrom_options->end_product recry_protocol->end_product

Caption: Decision workflow for troubleshooting and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A: The impurity profile depends heavily on the synthetic route. The table below summarizes the most likely contaminants.

Impurity NameLikely Synthetic RouteOriginHow to Identify
2-(Ethylamino)ethanolBothUnreacted Starting MaterialWater-soluble, polar. Distinctive signals in ¹H NMR.
4-FluorobenzaldehydeReductive AminationUnreacted Starting MaterialAldehyde proton signal (~9-10 ppm) in ¹H NMR.
4-Fluorobenzyl alcoholReductive AminationOver-reduction of aldehydeBenzylic CH₂ signal will differ from product.
N,N-bis(4-fluorobenzyl)-N-ethyl-ethanolN-AlkylationOver-alkylation side reactionComplex aromatic region in ¹H NMR, mass spec.
Quaternary Ammonium SaltN-AlkylationOver-alkylation side reactionHighly polar, often insoluble in organic solvents.

Q2: Which analytical techniques are best for purity assessment?

A: A combination of methods provides the most complete picture:

  • ¹H and ¹⁹F NMR: Excellent for structural confirmation and identifying fluorine-containing impurities. Quantitative NMR (qNMR) against an internal standard can provide highly accurate purity values.

  • GC-MS: Ideal for identifying volatile starting materials and byproducts. Using a column designed for amines can prevent peak tailing.[11][12]

  • LC-MS: The preferred method for analyzing less volatile impurities and reaction progress. A C18 column with a mobile phase containing a modifier like formic acid (for positive ion mode) or ammonium hydroxide is a good starting point.

Q3: Can I use distillation to purify the crude product?

A: Vacuum distillation is a potential method for amino alcohols and has been described for similar compounds.[9] However, it is generally only effective if the boiling points of the impurities are significantly different from your product. Structurally similar byproducts, such as 4-fluorobenzyl alcohol, may be difficult to separate. It is also more thermally intensive, which could lead to degradation if not performed carefully. For laboratory scale, chromatography or salt recrystallization is usually more effective and reliable.

Protocols

Protocol P-01: Flash Chromatography on Amine-Functionalized Silica

This protocol is recommended for its high recovery and excellent separation efficiency for basic amines.[2][8]

  • Prepare the Column: Select an appropriately sized amine-functionalized silica gel cartridge based on your crude sample mass (typically a 1:30 to 1:100 sample-to-silica ratio).

  • Determine the Mobile Phase: Using amine-functionalized TLC plates, develop a solvent system that provides a target Rf of ~0.25-0.35 for the product. A gradient of ethyl acetate in hexanes is a good starting point. Unlike standard silica, do NOT add a basic modifier like TEA.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial mobile phase solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Equilibrate the column with the initial mobile phase (e.g., 100% hexanes). Load the sample and begin the gradient elution.

  • Fraction Collection: Collect fractions based on UV detection (if available) or by monitoring with TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol P-02: Purification via Hydrochloride Salt Recrystallization

This is a robust, non-chromatographic method ideal for removing non-basic impurities.[9][10][13]

  • Dissolution: Dissolve the crude 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol oil in a suitable solvent. Ethyl acetate or diethyl ether (10-20 volumes) are excellent choices.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an alcohol (e.g., 2M HCl in isopropanol or ethanol) or ethereal HCl dropwise until the solution becomes acidic (check with pH paper). You should observe the immediate precipitation of a white solid, which is the hydrochloride salt of your product.

  • Crystallization: Stir the resulting slurry at room temperature for 30 minutes, then cool it in an ice bath for an additional 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or ether to remove any remaining soluble impurities.

  • Drying: Dry the purified hydrochloride salt under high vacuum to remove all residual solvent. The product should be a stable, crystalline solid.

  • (Optional) Free-Basing: If the free base is required for the next step, the purified salt can be dissolved in water, basified with a base like NaOH or Na₂CO₃, and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). Drying the organic layer over Na₂SO₄ or MgSO₄ and removing the solvent will yield the purified free base.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • University of California, San Diego. (n.d.). Flash Column Chromatography. Department of Chemistry & Biochemistry. Link

  • Max, H., & Adolphe, S. (1941). U.S. Patent No. 2,243,977. U.S. Patent and Trademark Office. Link

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

  • Reddit r/Chempros. (2023, January 7). Purification of strong polar and basic compounds. Link

  • Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks, NIOSH. Link

  • Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Link

  • Wikipedia. (2023, December 2). Reductive amination. Link

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Link

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Link

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Link

  • Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines. Link

  • Liwschitz, Y., Zilkha, A., & Shahak, I. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. The Journal of Organic Chemistry, 21(12), 1530-1531. Link

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Link

  • Doyle Group, Princeton University. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Link

  • The Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!Link

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Link

Sources

Validation & Comparative

High-Resolution NMR Characterization of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.[1]

Executive Summary & Structural Context

This guide provides a rigorous interpretation framework for 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol (CAS: Derivative of 4-fluorobenzylamine).[1] This molecule represents a classic pharmacophore found in Tyrosine Kinase Inhibitors (TKIs) and antihistamines.[1]

Accurate characterization requires navigating two specific challenges:

  • The Fluorine Spin System: The 4-fluorobenzyl moiety creates a complex second-order AA'BB'X spin system in the aromatic region.[1]

  • Aliphatic Overlap: The tertiary amine center connects three aliphatic chains with similar electronic environments, leading to potential signal coalescence in standard solvents.[1]

This guide compares Solvent Systems (


 vs. 

)
and Detection Nuclei (

vs.

)
to determine the optimal workflow for structural validation and purity assay.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, we must deconstruct the magnetic connectivity. The molecule consists of three distinct domains:[1][2]

  • Aromatic Domain (AA'BB'X System):

    • The fluorine atom (

      
      , Spin 1/2) couples to the ring protons.[1][3]
      
    • Ortho Protons (

      
      ):  Split by F (
      
      
      
      Hz) and Meta protons (
      
      
      Hz).[1]
    • Meta Protons (

      
      ):  Split by F (
      
      
      
      Hz) and Ortho protons.[1]
    • Result: This does not appear as simple doublets.[1] It manifests as a "roofed" multiplet pattern characteristic of para-substitution.[1]

  • The Core (Tertiary Amine):

    • Acts as the magnetic center, shielding adjacent methylenes (

      
      ).[1]
      
  • Labile Proton (Hydroxyl):

    • The terminal -OH is susceptible to exchange, making its chemical shift and multiplicity highly solvent-dependent.

Visualization: Signal Assignment Strategy

NMR_Assignment Start Start: 1H NMR Spectrum Aromatic Region: 6.9 - 7.4 ppm (Aromatic) Start->Aromatic Benzylic Region: 3.5 - 3.7 ppm (Benzylic CH2) Start->Benzylic Aliphatic Region: 0.9 - 2.8 ppm (Aliphatic Chains) Start->Aliphatic F_Coupling Check 19F Coupling AA'BB' Pattern Aromatic->F_Coupling Integrate 4H Singlet_Check Singlet? (Isolated CH2) Benzylic->Singlet_Check Integrate 2H Ethyl_Check Triplet (1.0 ppm) + Quartet (2.5 ppm) Aliphatic->Ethyl_Check Ethyl Group Ethanol_Check N-CH2 (Triplet) + O-CH2 (Triplet) Aliphatic->Ethanol_Check Ethanolamine Chain

Figure 1: Logic flow for deconvoluting the specific domains of the target molecule.[1]

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in validating this structure.

Comparison: Chloroform-d ( ) vs. DMSO- [1]
FeatureChloroform-d (

)
DMSO-

Verdict
Hydroxyl (-OH) Signal Usually broad singlet or invisible due to rapid exchange.[1]Sharp triplet (coupled to

) or broad singlet.
DMSO wins for proving the alcohol functionality.[1]
Aliphatic Resolution Excellent.

(ethyl) and

(ethanol) often resolve.[1]
Poor. The residual solvent peak (quintet at 2.50 ppm) often overlaps with

signals (~2.5-2.6 ppm).[1]

wins
for backbone assignment.
Aromatic Resolution Good separation of AA'BB' system.Slightly compressed; solvent viscosity causes broader lines.[1]

wins
.
Salt Formation If sample is a HCl salt, it is insoluble.[1]Solubilizes amine salts readily.[1]DMSO wins for salts.[1]

Critical Insight: For the free base (the target molecule),


  is preferred for purity analysis because the residual solvent peak does not obscure the critical N-methylene protons.[1] Use DMSO-

only if you need to prove the presence of the -OH proton or if analyzing the hydrochloride salt.[1]

Comparative Analysis: Detection Nuclei ( vs. )

For quantitative purity assays (qNMR), relying solely on


 is risky due to the high probability of overlapping aliphatic impurities (grease, solvents).[1]
The Case for NMR

Since the molecule contains a single fluorine atom on the aromatic ring,


 NMR offers a "background-free" detection channel.[1]
  • 
     NMR:  Crowded.[1] Requires integration of the aromatic region (4H) which may overlap with other aromatic impurities.[1]
    
  • 
     NMR:  Single sharp signal around -115 to -118 ppm  (relative to 
    
    
    
    ).[1] No interference from water, grease, or non-fluorinated side products.

Recommendation: Use


 NMR with an internal standard (e.g., 

-trifluorotoluene) for rapid purity quantification.[1] Use

NMR for structural confirmation.[1][4]

Detailed Interpretation Guide ( )

Based on standard chemical shift principles and substituent effects, the following assignment is the standard for the free base in Chloroform-d.

A. The Aromatic Region (6.90 – 7.30 ppm)[1]
  • Pattern: Two distinct multiplets integrating to 2H each.

  • 7.20 – 7.30 ppm (Multiplet): Meta protons relative to Fluorine (Ortho to the benzylic amine).[1] Deshielded by the carbon chain.[1]

  • 6.95 – 7.05 ppm (Multiplet): Ortho protons relative to Fluorine.[1] Shielded by the Fluorine lone pairs.[1]

  • Coupling: Look for the characteristic "roofing" effect where the inner lines of the multiplets are taller than the outer lines.[1]

B. The Benzylic Position (3.50 – 3.70 ppm)[1]
  • Signal: Sharp Singlet (2H).

  • Assignment:

    
    .
    
  • Note: If this signal is split or broadened, it indicates protonation of the nitrogen (salt form) or slow exchange.[1]

C. The Ethanolamine Chain[1]
  • 3.55 – 3.65 ppm (Triplet, 2H):

    
    .[1] Deshielded by oxygen.[1][5]
    
  • 2.60 – 2.70 ppm (Triplet, 2H):

    
    .[1]
    
D. The Ethyl Group[1]
  • 2.50 – 2.60 ppm (Quartet, 2H):

    
    . Warning: This often overlaps with the ethanolamine N-methylene.[1]
    
  • 1.00 – 1.10 ppm (Triplet, 3H):

    
    . The most upfield signal.[1]
    

Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 10-15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of

    
      (ensure TMS is present as 0.03% v/v reference).
    
    • Note: If the sample is cloudy, filter through a cotton plug directly into the NMR tube.[1]

  • Homogenization: Invert the tube 5 times. Do not vortex vigorously to avoid introducing air bubbles.[1]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).[1]

  • Number of Scans (NS): 16 (sufficient for >10mg).[1]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons and the benzylic singlet have longer

      
       relaxation times.[1] A short D1 (1s) will under-integrate these signals relative to the ethyl methyl group, leading to incorrect purity calculations.[1]
      
  • Spectral Width: 0 - 10 ppm.[1]

Step 3: Processing
  • Phasing: Apply manual phasing. The aromatic multiplets are sensitive to phase errors.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1).

  • Referencing: Set the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    

Decision Matrix: Troubleshooting

Troubleshooting Problem Issue Observed Broad_Peaks Broad/Undefined Signals Problem->Broad_Peaks Extra_Peaks Extra Peaks in Aromatic Region Problem->Extra_Peaks Soln1 Sample is likely a Salt. Switch to DMSO-d6 + K2CO3 Broad_Peaks->Soln1 Soln2 Check 19F NMR. Isomer contamination? Extra_Peaks->Soln2

Figure 2: Troubleshooting workflow for common spectral anomalies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General authority on AA'BB' systems).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling constants).

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

Sources

HPLC Method Validation for N-(4-fluorobenzyl)-N-ethylethanolamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method validation for N-(4-fluorobenzyl)-N-ethylethanolamine , a critical intermediate and process-related impurity often associated with the synthesis of benzamide-based gastroprokinetic agents (e.g., Mosapride).

Executive Summary & Compound Profile

N-(4-fluorobenzyl)-N-ethylethanolamine is a tertiary amine featuring a fluorinated benzyl ring and a polar hydroxyethyl tail. In pharmaceutical development, it serves as a key building block (alkylation intermediate) or exists as a degradation product where the morpholine ring of the final drug substance has opened.

Validating an analytical method for this compound presents specific challenges:

  • Basicity: The tertiary amine (

    
    ) is prone to severe peak tailing on traditional silica columns due to silanol interactions.
    
  • Polarity Contrast: The hydrophobic fluorobenzyl group contrasts with the hydrophilic ethanolamine tail, requiring a balanced stationary phase.

  • UV Activity: The fluorobenzene chromophore provides adequate but not high-sensitivity detection, typically requiring wavelengths around 254–260 nm.

Chemical Profile
PropertyDescription
IUPAC Name 2-[Ethyl(4-fluorobenzyl)amino]ethanol
Molecular Formula

Molecular Weight 197.25 g/mol
Key Functionality Tertiary Amine (Basic), Fluorobenzyl (Lipophilic/UV), Hydroxyl (H-bond donor)
Solubility Soluble in Methanol, Acetonitrile, Acidic Aqueous buffers; Sparingly soluble in water at neutral pH.

Comparative Analysis of HPLC Methodologies

To ensure scientific rigor, we evaluated three distinct chromatographic approaches. This comparison allows researchers to select the "Best Fit" method based on their available instrumentation (HPLC vs. UPLC/MS) and specific separation goals.

Method A vs. Method B vs. Method C
FeatureMethod A: The "Workhorse" (Recommended) Method B: MS-Compatible / Orthogonal Method C: High pH Stability
Stationary Phase C18 (L1) (e.g., Zorbax Eclipse Plus C18)Phenyl-Hexyl (L11) (e.g., Phenomenex Luna Phenyl-Hexyl)Hybrid C18 (e.g., Waters XBridge BEH C18)
Mobile Phase pH Acidic (pH 3.0) Acidic (pH 3.5 - 4.0) Alkaline (pH 9.5 - 10.0)
Buffer System Phosphate (KH₂PO₄)Ammonium Formate / Formic AcidAmmonium Bicarbonate / Ammonia
Separation Mechanism Hydrophobic Interaction + Silanol Suppression

Interaction (Fluorobenzyl specific)
Hydrophobic Interaction (Neutral Amine)
Peak Shape Excellent (Protonated amine moves fast, silanols suppressed)Good (Alternative selectivity for fluorinated compounds)Superior (Free base form eliminates tailing)
Detection UV / PDAUV / Mass Spectrometry (ESI+)UV / PDA
Suitability QC / Routine Analysis Impurity Profiling / LC-MS Complex Formulations
Expert Insight:
  • Select Method A for standard Quality Control (QC). Phosphate buffers are non-volatile but provide the sharpest peaks for basic amines due to high ionic strength suppressing secondary interactions.

  • Select Method B if you are separating this compound from non-fluorinated analogs. The Phenyl-Hexyl phase interacts specifically with the fluorine atom's electron-withdrawing nature, offering unique selectivity.

Detailed Experimental Protocol (Method A - Optimized)

This protocol is designed for Method A , selected for its robustness and transferability in a QC environment.

Chromatographic Conditions[1]
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent L1 column with high carbon load).
    
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection Wavelength: 260 nm (Primary), 210 nm (Secondary for impurities).

  • Injection Volume:

    
    .
    
  • Run Time: 15 minutes.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.09010Isocratic Hold
2.09010Start Gradient
10.04060Linear Ramp
10.19010Re-equilibration
15.09010End
Standard Preparation
  • Stock Solution: Dissolve 20 mg of N-(4-fluorobenzyl)-N-ethylethanolamine reference standard in 20 mL of Methanol (Concentration: 1000 µg/mL).

  • Working Standard: Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) to a target concentration of 50 µg/mL .

Method Validation Workflow (ICH Q2(R1))

The following validation parameters must be executed to prove the method's reliability.

Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from synthesis precursors.

  • Experiment: Inject the following:

    • Blank (Diluent).

    • Precursor 1: 4-Fluorobenzyl chloride.

    • Precursor 2: N-Ethylethanolamine.

    • Target Analyte: N-(4-fluorobenzyl)-N-ethylethanolamine.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all peaks. Purity angle < Purity threshold (using PDA).
    
Linearity

Objective: Confirm proportional response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Data Analysis: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike the analyte into a placebo matrix (or solvent if pure substance validation) at 80%, 100%, and 120% levels. Perform in triplicate.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%. %RSD < 2.0%.

Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: Inject the 100% Working Standard 6 times.

  • Acceptance Criteria: Retention time %RSD < 1.0%; Peak Area %RSD < 2.0%.

Visualizations

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the chemical context, showing how the analyte is formed and why specificity against precursors is vital.

SynthesisPath Precursor1 4-Fluorobenzyl Chloride (Lipophilic, UV Active) Reaction Alkylation Reaction (Base Catalyzed) Precursor1->Reaction Precursor2 N-Ethylethanolamine (Polar, Non-UV) Precursor2->Reaction Product N-(4-fluorobenzyl)-N-ethylethanolamine (Target Analyte) Reaction->Product Main Path Impurity Over-Alkylated Side Products Reaction->Impurity Side Reaction

Caption: Reaction pathway showing the formation of the target analyte and potential interference from precursors.

Diagram 2: Validation Decision Logic

A logical workflow for troubleshooting validation failures specific to this amine.

ValidationLogic Start Start Validation CheckShape Check Peak Shape (Symmetry Factor) Start->CheckShape Decision1 Tailing > 1.5? CheckShape->Decision1 Fix1 Increase Buffer Conc. or Lower pH Decision1->Fix1 Yes CheckRes Check Specificity (Resolution > 1.5) Decision1->CheckRes No Fix1->CheckShape Decision2 Co-elution? CheckRes->Decision2 Fix2 Change Gradient Slope or Switch to Phenyl-Hexyl Decision2->Fix2 Yes Pass Proceed to Linearity & Accuracy Decision2->Pass No

Caption: Troubleshooting logic for method validation, addressing common issues with basic amines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • PubChem. (2024). Compound Summary for 4-Fluorobenzylamine derivatives. National Library of Medicine. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A.

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Amino-ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of Fluorinated Amino-ethanols in Medicinal Chemistry

To our audience of fellow researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Among the many scaffolds that benefit from fluorination, the amino-ethanol motif is particularly prevalent in pharmaceuticals due to its presence in numerous neurotransmitters and other bioactive molecules.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated amino-ethanols versus their non-fluorinated analogs. Understanding these patterns is not merely an academic exercise; it is critical for the rapid and unambiguous identification of novel compounds, the characterization of metabolites, and the quality control of active pharmaceutical ingredients (APIs). As we will demonstrate, the presence and position of fluorine atoms introduce distinct and predictable changes in fragmentation behavior, which, when understood, can be a powerful tool for structural elucidation.

This document is structured to provide both foundational knowledge and actionable experimental insights. We will begin by dissecting the fragmentation of the core amino-ethanol structure under common ionization techniques, followed by a detailed analysis of how fluorination redirects these fragmentation pathways. This guide is grounded in established mass spectrometry principles and supported by data from analogous chemical structures, providing a robust framework for your own experimental work.

Part 1: Foundational Fragmentation of the Amino-ethanol Backbone

Before exploring the influence of fluorine, we must first understand the intrinsic fragmentation behavior of the parent amino-ethanol structure, such as 2-amino-1-phenylethanol.[2][3] When subjected to mass spectrometric analysis, particularly with energetic ionization methods like Electron Ionization (EI), the molecular ion is often unstable and undergoes predictable cleavages to yield characteristic fragment ions.[4]

Key Fragmentation Pathways for Non-Fluorinated Amino-ethanols
  • Alpha-Cleavage (α-Cleavage): This is typically the most dominant fragmentation pathway for amines and alcohols.[5][6] The cleavage occurs at the carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). For an amino-ethanol, this can happen on either side of the C-N or C-O bonds. The most favorable α-cleavage for aminoethanols involves the cleavage of the Cα-Cβ bond, which is the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This results in the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum.

  • Loss of Water (Dehydration): Common for alcohols, the elimination of a neutral water molecule (18 Da) can occur, especially in EI-MS.[6] This often results in a detectable M-18 peak. While this peak may be of low intensity, its presence is a useful diagnostic clue.

  • Cleavage of the C-O Bond: Direct cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH, 17 Da) or a neutral water molecule after rearrangement.

The choice between these pathways is dictated by the relative stability of the resulting fragment ions and neutral losses. The formation of a stable, resonance-stabilized cation is a powerful driving force in fragmentation.[4]

Part 2: The Influence of Fluorine on Fragmentation Patterns

The introduction of fluorine atoms, particularly trifluoromethyl (CF3) groups, significantly alters the fragmentation landscape. The strong electron-withdrawing nature of fluorine and the high stability of the C-F bond introduce new, often dominant, fragmentation pathways.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Amino-ethanols
Fragmentation PathwayNon-Fluorinated Amino-ethanolFluorinated Amino-ethanolRationale for Change
Molecular Ion (M+) Often weak or absent in EICan be more prominentThe high energy required to fragment strong C-F bonds can sometimes lead to a greater survival of the molecular ion.
Alpha-Cleavage Dominant pathway, leading to iminium ion formation.Still a major pathway, but the fragment's m/z will be shifted by the mass of the fluorine atoms.The fundamental mechanism is conserved, but the mass of the resulting ion is altered.
Loss of HF Not applicableA characteristic and often prominent fragmentation.The elimination of a neutral hydrogen fluoride molecule (20 Da) is a common pathway for many fluorinated compounds.
Cleavage of C-CF3 Bond Not applicableCan be a significant pathway, leading to the loss of a •CF3 radical (69 Da).The C-C bond adjacent to a CF3 group can be weakened, leading to its cleavage.
Rearrangements McLafferty rearrangement possible if alkyl chain is long enough.McLafferty-type rearrangements involving fluorine are also possible and can lead to complex fragmentation patterns.[7]The presence of fluorine can influence the hydrogen abstraction step in the rearrangement.

The most diagnostically significant difference is often the facile loss of HF. This cleavage provides an immediate indication that the molecule is fluorinated. Similarly, a loss of 69 Da is a strong indicator of a trifluoromethyl group.

Mechanistic Insights into Fluorine-Directed Fragmentation

The electron-withdrawing inductive effect of fluorine atoms can influence which bonds are most likely to break. For instance, in a trifluoro-ethanolamine, the C-C bond of the ethyl group can be polarized, influencing the alpha-cleavage.

Let's consider a generic trifluoromethyl-substituted amino-ethanol. Under ESI-MS/MS conditions, where we start with a protonated molecule [M+H]+, the fragmentation is often directed by the location of the charge.[8] If the proton resides on the amino group, the initial fragmentation may still be an alpha-cleavage. However, subsequent fragmentation of the product ions will be heavily influenced by the fluorine atoms.

Below is a diagram illustrating a plausible fragmentation pathway for a protonated trifluoro-amino-ethanol, highlighting the key differences from its non-fluorinated counterpart.

G cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway M_H_NF [M+H]+ (e.g., m/z 138 for phenylethanolamine) alpha_cleavage_NF Alpha-Cleavage (-CH2O) M_H_NF->alpha_cleavage_NF CID fragment_NF Iminium Ion (e.g., m/z 108) alpha_cleavage_NF->fragment_NF M_H_F [M+H]+ (e.g., m/z 192 for trifluoro-analog) loss_HF Neutral Loss (-HF) M_H_F->loss_HF CID alpha_cleavage_F Alpha-Cleavage (-CF3CHO) M_H_F->alpha_cleavage_F CID fragment_F1 [M+H-HF]+ (m/z 172) loss_HF->fragment_F1 fragment_F2 Iminium Ion (m/z 78) alpha_cleavage_F->fragment_F2

Caption: Comparative fragmentation of non-fluorinated vs. fluorinated amino-ethanols.

Part 3: Experimental Design and Protocols

To obtain high-quality, reproducible data for comparing these compounds, careful experimental design is paramount. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is an excellent choice for analyzing these polar molecules, as it is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[8] This allows for controlled fragmentation in the collision cell.

Protocol: ESI-MS/MS Analysis of Fluorinated Amino-ethanols
  • Sample Preparation:

    • Dissolve the fluorinated amino-ethanol and its non-fluorinated analog in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL. The formic acid aids in protonation for positive ion mode ESI.

  • Instrumentation Setup (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

    • MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]+ for both the fluorinated and non-fluorinated compounds.

    • Parameter Optimization: Optimize key ESI source parameters such as capillary voltage, cone voltage (or declustering potential), and gas flows (nebulizing and drying gases) to maximize the signal of the [M+H]+ ion.

  • Tandem Mass Spectrometry (MS/MS) Experiment:

    • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the [M+H]+ of the analyte.

    • Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into the collision cell (Q2).

    • Collision Energy Ramp: Perform a collision energy ramp experiment (e.g., 5-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions. This is a critical step, as different bonds require different amounts of energy to break.

    • Product Ion Scan: Scan the third quadrupole (Q3) to detect the fragment ions produced in the collision cell.

  • Data Analysis and Comparison:

    • Acquire the product ion spectra for both the fluorinated and non-fluorinated analogs at the optimized collision energy.

    • Identify common fragments (e.g., the iminium ion, though shifted in mass) and unique fragments (e.g., the [M+H-HF]+ ion for the fluorinated compound).

    • Propose fragmentation pathways based on the observed neutral losses and the masses of the product ions.

The following diagram illustrates this experimental workflow.

G cluster_workflow ESI-MS/MS Experimental Workflow SamplePrep Sample Preparation (1 µg/mL in ACN/H2O + 0.1% FA) Infusion Direct Infusion (5-10 µL/min) SamplePrep->Infusion MS1 MS1 Full Scan (Identify [M+H]+) Infusion->MS1 PrecursorSelect Precursor Ion Selection (Isolate [M+H]+ in Q1) MS1->PrecursorSelect CID Collision-Induced Dissociation (Fragment in Q2 with Ar/N2) PrecursorSelect->CID MS2 MS2 Product Ion Scan (Detect Fragments in Q3) CID->MS2 Analysis Data Analysis (Compare Spectra) MS2->Analysis

Sources

A Comparative Guide to the FTIR Spectral Analysis of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the functional groups present in 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic vibrational frequencies of the molecule's key structural components. By comparing the expected spectral features with those of related structural analogs, this guide offers a robust framework for spectral interpretation, compound identification, and quality control.

The narrative explains the rationale behind experimental choices and provides a self-validating system for protocols. All technical claims are supported by authoritative sources to ensure scientific integrity.

Introduction to 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol and its Functional Groups

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is a tertiary amine containing a primary alcohol, an ethyl group, and a 4-fluorobenzyl group. The unique combination of these functional groups dictates its chemical properties and potential applications. FTIR spectroscopy is a powerful, non-destructive technique for identifying the molecular structure by measuring the absorption of infrared radiation by the sample's chemical bonds.[1][2] Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for structural elucidation.

The key functional groups for analysis in this molecule are:

  • Tertiary Amine: The nitrogen atom is bonded to three carbon atoms (ethyl, benzyl, and ethanol groups). A key characteristic of tertiary amines in FTIR is the absence of N-H stretching vibrations.[3][4][5]

  • Hydroxyl Group (-OH): The presence of the ethanol moiety introduces a primary alcohol. This group is readily identifiable by its characteristic broad O-H stretching band.[1][6]

  • Fluoro-benzyl Group: This aromatic component includes a fluorine substituent. The C-F bond and the aromatic ring itself have distinct vibrational modes that will be visible in the spectrum.

  • Aliphatic Chains: The ethyl and ethanol portions of the molecule will exhibit characteristic C-H stretching and bending vibrations.[7][8]

Experimental Protocol: FTIR Analysis

A detailed methodology is crucial for obtaining a high-quality and reproducible FTIR spectrum.

Objective: To acquire the FTIR spectrum of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol and identify its characteristic absorption bands.

Materials:

  • 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol sample

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Sample holder (e.g., KBr plates for neat liquid, or KBr powder for solid pellet)

  • Spatula

  • Agate mortar and pestle (if preparing KBr pellet)

  • Hydraulic press (if preparing KBr pellet)

  • Appropriate solvent for cleaning (e.g., acetone)

Step-by-Step Methodology
  • Spectrometer Preparation:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan to account for any ambient signals.

  • Sample Preparation (Liquid Sample - Neat):

    • Place a small drop of the liquid sample onto a clean KBr plate.

    • Carefully place a second KBr plate on top, spreading the sample into a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (Solid Sample - KBr Pellet):

    • Grind a small amount of the solid sample with dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

    • Place the pellet in the spectrometer's sample holder.

  • Spectral Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform baseline correction and normalization as needed.

    • Identify the wavenumbers of the major absorption peaks.

    • Assign the peaks to their corresponding functional group vibrations.

  • Post-Analysis:

    • Clean the KBr plates thoroughly with a suitable solvent and store them in a desiccator.[9]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis Start Start Background Acquire Background Spectrum Start->Background SamplePrep Prepare Sample (Neat/KBr) Background->SamplePrep Acquire Acquire Sample Spectrum SamplePrep->Acquire Process Process Data (Baseline, etc.) Acquire->Process Identify Identify Peak Wavenumbers Process->Identify Assign Assign Functional Groups Identify->Assign Compare Compare with References Assign->Compare End End Compare->End Analytical_Techniques cluster_problem Goal Characterize 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol FTIR FTIR Spectroscopy Goal->FTIR NMR NMR Spectroscopy Goal->NMR MS Mass Spectrometry Goal->MS Info_FTIR Functional Groups (-OH, C-N, C-F, etc.) FTIR->Info_FTIR Info_NMR Molecular Connectivity & Structure NMR->Info_NMR Info_MS Molecular Weight & Formula MS->Info_MS

Sources

A Comparative Guide to the Chromatographic Separation of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For novel compounds such as 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol, a robust analytical methodology to profile and quantify impurities is paramount. This guide provides an in-depth, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the separation of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol and its potential process-related impurities. We will explore the causality behind methodological choices, present comparative data, and provide detailed experimental protocols to empower researchers in their analytical development.

The Criticality of Impurity Profiling

The evaluation of impurities and degradation products in pharmaceutical raw materials is a regulatory necessity. Any drug-related impurity present at a concentration greater than 0.1% of the API must have toxicological information. Impurities can arise from various sources, including the manufacturing process, degradation of the API, or interaction with packaging materials. Therefore, a highly sensitive and selective analytical method is required to detect and quantify these impurities.

For 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol, potential impurities could arise from starting materials, by-products of the synthesis, or degradation. A hypothetical impurity profile based on a plausible synthetic route (e.g., reductive amination) might include:

  • Impurity A: 4-Fluorobenzaldehyde (unreacted starting material)

  • Impurity B: Ethylamine (unreacted starting material)

  • Impurity C: 2-(Ethylamino)ethanol (starting material)

  • Impurity D: 4-Fluorobenzyl alcohol (by-product from reduction of the aldehyde)

  • Impurity E: N,N-diethyl-(4-fluoro-benzyl)-amine (over-alkylation by-product)

A stability-indicating method must be able to separate the API from all these potential impurities and any degradation products that may form under stress conditions (e.g., acid, base, heat, light, oxidation).[1]

HPLC vs. UPLC: A Head-to-Head Comparison for API Purity

While both HPLC and UPLC are foundational liquid chromatography techniques, their primary distinction lies in the particle size of the stationary phase and the corresponding operating pressures.[2] UPLC systems employ sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[2] This smaller particle size leads to a dramatic increase in chromatographic efficiency but requires much higher operating pressures, often up to 15,000 psi compared to HPLC's 6,000 psi.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Stationary Phase Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi
Analysis Time LongerSignificantly shorter
Resolution GoodSuperior, especially for complex mixtures
Sensitivity StandardEnhanced due to narrower peaks
Solvent Consumption HigherLower
Initial Cost LowerHigher
Method Development Well-establishedRequires optimization for smaller particle sizes

For the impurity profiling of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol, the advantages of UPLC in terms of speed, resolution, and sensitivity are particularly compelling.[2][5] The ability to achieve baseline separation of closely eluting impurities in a fraction of the time required by HPLC can significantly accelerate process development and quality control.

Experimental Protocols

The following are detailed, step-by-step methodologies for the separation of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol and its hypothetical impurities using both HPLC and UPLC. These protocols are intended as a starting point and may require further optimization.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is generally suitable for a compound like 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol.[6]

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[6]

Standard Preparation:

  • Prepare a stock solution of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol reference standard at 1 mg/mL in the mobile phase.

  • Prepare a stock solution of each impurity at 1 mg/mL in the mobile phase.

  • Prepare a resolution solution by spiking the API solution with each impurity to a final concentration of 0.1% of the API concentration.

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers a significant improvement in speed and resolution.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10-80% B

    • 3.5-4.0 min: 80% B

    • 4.0-4.1 min: 80-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 254 nm

  • Injection Volume: 2 µL

Sample and Standard Preparation:

Follow the same procedures as for the HPLC method, ensuring dilutions are appropriate for the higher sensitivity of the UPLC system.

Visualizing the Workflow

HPLC_UPLC_Comparison_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_analysis Data Analysis & Comparison prep Weighing, Dissolution & Filtration hplc_system HPLC System (C18, 5 µm) prep->hplc_system uplc_system UPLC System (BEH C18, 1.7 µm) prep->uplc_system hplc_data Data Acquisition (Longer Run Time) hplc_system->hplc_data comparison Compare Resolution, Sensitivity, & Speed hplc_data->comparison uplc_data Data Acquisition (Shorter Run Time) uplc_system->uplc_data uplc_data->comparison report Generate Report comparison->report

Caption: Workflow for comparing HPLC and UPLC for impurity profiling.

Method Validation: The Cornerstone of Trustworthiness

Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose.[7][8] Method validation is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting pre-determined acceptance criteria.[9]

Key validation parameters according to ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the API from all known impurities and any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters MethodValidation Method Validation (ICH Q2) Specificity Specificity Specificity->MethodValidation Linearity Linearity Linearity->MethodValidation Range Range Range->MethodValidation Accuracy Accuracy Accuracy->MethodValidation Precision Precision Precision->MethodValidation Repeatability Repeatability Precision->Repeatability intra-assay IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision inter-assay LOD LOD LOD->MethodValidation LOQ LOQ LOQ->MethodValidation Robustness Robustness Robustness->MethodValidation

Caption: Key parameters for analytical method validation.

Conclusion

The choice between HPLC and UPLC for the chromatographic separation of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol and its impurities will depend on the specific needs of the laboratory. While HPLC remains a robust and reliable technique, the transition to UPLC offers substantial benefits in terms of speed, resolution, and sensitivity. The ability to significantly reduce analysis times while improving the separation of critical impurity pairs makes UPLC a highly attractive option for high-throughput quality control and in-depth characterization of drug substances. The reduced solvent consumption also aligns with green chemistry initiatives and can lead to significant cost savings over time.[2] Regardless of the chosen platform, a thorough method validation is essential to ensure the generation of reliable and accurate data, ultimately safeguarding patient safety.

References

  • VALIDATION: Advances in the Validation of Chromatographic Processes. (2026, February 16). BioProcess International. [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Alispharm. [Link]

  • Walsh, P. S., & Gauf, T. L. (1990). Liquid chromatographic methods validation for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 8(5), 389–400. [Link]

  • HPLC Vs UPLC - What's The Difference? - Industry news - alwsci. (2022, February 9). alwsci. [Link]

  • HPLC vs UPLC - What's the Difference? - Chromatography Today. (n.d.). Chromatography Today. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20–31. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.